molecular formula C7H9N3O3S B187491 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid CAS No. 382597-97-9

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid

Cat. No.: B187491
CAS No.: 382597-97-9
M. Wt: 215.23 g/mol
InChI Key: KQBDWVKXBXRZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid is a chemical hybrid designed for early discovery research, integrating a 1,3,4-thiadiazole carboxamide moiety with a butyric acid linker. This structure combines two pharmacologically significant components into a single molecular framework. The 1,3,4-thiadiazole scaffold is a well-recognized heterocyclic system in medicinal chemistry, noted for its strong aromaticity and the presence of the =N-C-S- moiety, which contributes to low toxicity and high in vivo stability . This scaffold is a known bioisostere for pyrimidine and pyridazine, and its derivatives demonstrate a wide spectrum of biological activities, making it a versatile template for drug discovery . The butyric acid linker in the structure serves as a flexible acidic spacer. Butyric acid and its derivatives are of significant research interest due to their role in cellular processes; they are known to inhibit histone deacetylase (HDAC), an activity associated with epigenetic regulation and potential anti-cancer effects . Furthermore, butyric acid is a primary energy source for colonocytes and plays a key role in maintaining intestinal homeostasis and exerting anti-inflammatory effects . The specific combination of these units suggests potential for multi-target research. Scientific literature indicates that 1,3,4-thiadiazole-carboxamide hybrids have shown promising results as anti-infective agents, demonstrating significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis , as well as potent anti-inflammatory activity by inhibiting protein denaturation . Concurrently, 1,3,4-thiadiazole derivatives incorporating acidic linkers like butanoic acid have exhibited potent inhibitory activity against enzymes such as α-glucosidase, highlighting their potential in metabolic disorder research . Researchers can leverage this compound as a key intermediate or precursor for synthesizing novel derivatives or as a probe for investigating pathways related to metabolic regulation, inflammation, and microbial infection. This product is presented as part of a collection of unique chemicals for research applications and is provided for early discovery use.

Properties

IUPAC Name

5-oxo-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c11-5(2-1-3-6(12)13)9-7-10-8-4-14-7/h4H,1-3H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBDWVKXBXRZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389738
Record name 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780195
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

382597-97-9
Record name 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pharmacological Potential of Succinamic Acid Derivatives Containing Thiadiazole: A Synthetic and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, represents a powerful paradigm in modern drug discovery. This guide provides a comprehensive technical exploration of a promising class of hybrid molecules: succinamic acid derivatives fused with the 1,3,4-thiadiazole scaffold. The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, conferring a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant effects[1][2][3]. Similarly, succinamic acid and its related succinimide structures are integral to compounds with demonstrated antitumor and antiepileptic properties[4]. By covalently linking these two motifs, researchers aim to develop novel therapeutic agents with enhanced potency, improved selectivity, or novel mechanisms of action. This document delineates the synthetic rationale, key pharmacological activities, and underlying mechanistic principles of these hybrid compounds, supported by in silico modeling and structure-activity relationship (SAR) analyses. It is intended as a resource for researchers, chemists, and drug development professionals engaged in the pursuit of next-generation therapeutics.

Introduction to the Core Scaffolds

The Versatility of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. Its unique electronic structure, metabolic stability, and ability to act as a bioisostere for pyrimidine or oxadiazole make it a cornerstone in medicinal chemistry[5]. The mesoionic character of the thiadiazole ring allows for favorable membrane permeability, enhancing bioavailability[5]. This scaffold is present in numerous clinically used drugs, including the diuretic acetazolamide and the antibiotic cefazedone[5]. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, attributable to their capacity to interact with a diverse range of biological targets and enzymes[1][6].

Succinamic Acid: A Bioactive Linker and Pharmacophore

Succinamic acids (mono-amides of succinic acid) and their cyclic counterparts, succinimides, are not merely inert linkers but are recognized pharmacophores in their own right. The succinimide ring, for instance, is the core structure of ethosuximide, a well-established antiepileptic drug. Derivatives of succinamic acid have been reported to possess dual anti-inflammatory and antitumor activities[7]. The carboxyl and amide groups of the succinamic acid moiety can engage in crucial hydrogen bonding interactions with biological targets, anchoring the molecule within active sites and contributing significantly to its overall pharmacological profile.

Rationale for Hybridization

The design of hybrid molecules incorporating both 1,3,4-thiadiazole and succinamic acid moieties is predicated on the hypothesis that the resulting conjugate will exhibit synergistic or additive effects. The thiadiazole portion can be tailored to engage with specific enzymatic or receptor targets, while the succinamic acid tail can modulate physicochemical properties such as solubility and cell permeability, or establish additional binding interactions to enhance affinity and efficacy. This guide will explore the tangible outcomes of this promising synthetic strategy.

Synthetic Strategies and Methodologies

The synthesis of succinamic acid derivatives containing a thiadiazole ring typically follows a convergent approach, where the two key fragments are prepared separately and then coupled. The most common pathway involves the acylation of a pre-formed 2-amino-1,3,4-thiadiazole with succinic anhydride.

General Synthetic Workflow

The overall synthetic scheme can be visualized as a two-stage process. The first stage involves the construction of the core heterocyclic system, the 2-amino-5-substituted-1,3,4-thiadiazole. The second stage is the conjugation of this amine with the succinic acid moiety.

SynthesisWorkflow cluster_stage1 Stage 1: Thiadiazole Ring Formation cluster_stage2 Stage 2: Amide Coupling Start1 Substituted Benzoic Acid Reagent1 POCl₃ or conc. H₂SO₄ Start1->Reagent1 Start2 Thiosemicarbazide Start2->Reagent1 Intermediate 2-Amino-5-aryl- 1,3,4-thiadiazole Reagent1->Intermediate Cyclization Solvent Glacial Acetic Acid or Pyridine Intermediate->Solvent Start3 Succinic Anhydride Start3->Solvent FinalProduct N-(5-aryl-1,3,4-thiadiazol-2-yl) -succinamic acid Solvent->FinalProduct Acylation AnticancerMechanism Mechanism of Carbonic Anhydrase Inhibition cluster_tumor_cell Tumor Cell Molecule Thiadiazole-Succinimide Derivative CAIX Carbonic Anhydrase IX (Membrane Bound) Molecule->CAIX Inhibition Protons H⁺ (extracellular) CAIX->Protons Bicarb HCO₃⁻ (extracellular) CAIX->Bicarb H2CO3 H₂CO₃ H2CO3->CAIX Blocked Conversion pH_in Intracellular pH Decreases (Acidosis) Apoptosis Apoptosis pH_in->Apoptosis Induces AnticonvulsantPharmacophore Key features of the anticonvulsant pharmacophore model. A Aryl Hydrophobic Binding Site HBD Hydrogen Bonding Domain (HBD) A->HBD ~4-6 Å D Electron Donor System (D) HBD->D ~2.5-4 Å C Distal Hydrophobic Site (C) D->C ~4-7 Å

Sources

literature review of 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-([1][2]Thiadiazol-2-ylcarbamoyl)-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide provides a comprehensive literature review of the synthetic pathways leading to a specific derivative, 4-([1][2]Thiadiazol-2-ylcarbamoyl)-butyric acid. We will delve into the core chemical principles, explore various synthetic strategies, and present detailed, field-proven experimental protocols. This document is designed to serve as a practical resource for researchers engaged in the synthesis of novel thiadiazole-based compounds for drug discovery and development.

Introduction: The Significance of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design.[3] The incorporation of a 1,3,4-thiadiazole nucleus can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and provide a rigid framework for the precise orientation of pharmacophoric groups.

The target molecule, 4-([1][2]Thiadiazol-2-ylcarbamoyl)-butyric acid, combines the biologically active 1,3,4-thiadiazole ring with a flexible butyric acid linker, presenting opportunities for further functionalization and interaction with biological targets. Understanding its synthesis is crucial for the exploration of its therapeutic potential.

Core Synthesis Strategy: A Two-Step Approach

The most logical and widely supported pathway for the synthesis of 4-([1][2]Thiadiazol-2-ylcarbamoyl)-butyric acid involves a two-step process:

  • Formation of the 2-Amino-1,3,4-thiadiazole Core: This foundational step involves the cyclization of a suitable precursor, typically thiosemicarbazide, with a source of the C5 carbon of the thiadiazole ring.

  • Acylation of the 2-Amino Group: The resulting 2-amino-1,3,4-thiadiazole is then acylated with a derivative of glutaric acid to introduce the butyric acid side chain.

Below, we explore the nuances and proven methodologies for each of these critical steps.

Step 1: Synthesis of the 2-Amino-1,3,4-thiadiazole Ring

The formation of the 2-amino-1,3,4-thiadiazole ring is a well-established transformation with several reliable methods. The choice of method often depends on the desired scale, available starting materials, and tolerance to reaction conditions.

Cyclization of Thiosemicarbazide with a Carboxylic Acid

This is a classic and versatile method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[5] The reaction involves the condensation of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent.

Mechanism: The reaction is believed to proceed through the formation of a thiosemicarbazone-like intermediate, followed by intramolecular cyclization and dehydration to yield the thiadiazole ring.[6]

Common Dehydrating Agents:

  • Phosphorus Oxychloride (POCl₃): A widely used and effective reagent for this transformation.[7]

  • Polyphosphoric Acid (PPA): A strong acid and dehydrating agent that can also serve as the solvent.[2][8]

  • Concentrated Sulfuric Acid (H₂SO₄): A classic and cost-effective option, though it can be harsh for sensitive substrates.[9]

Experimental Protocol: Synthesis of 2-Amino-1,3,4-thiadiazole

  • Materials: Thiosemicarbazide, formic acid (as the carboxylic acid source for the unsubstituted ring), phosphorus oxychloride.

  • Procedure:

    • To a stirred solution of thiosemicarbazide (1.0 eq) in a suitable solvent (e.g., anhydrous dioxane or toluene), cautiously add phosphorus oxychloride (1.1 - 1.5 eq) at 0 °C.

    • Add formic acid (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice.

    • The resulting solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.[2]

    • The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Alternative Routes to the 2-Amino-1,3,4-thiadiazole Core

While the carboxylic acid cyclization is common, other methods offer advantages in specific contexts:

  • From Nitriles: The reaction of thiosemicarbazide with nitriles provides another route to 2-amino-1,3,4-thiadiazoles.[10]

  • Multicomponent Reactions: Modern synthetic approaches have explored multicomponent reactions to access 2-amino-1,3,4-thiadiazole derivatives in a single step from simple starting materials.[1]

Step 2: Acylation of 2-Amino-1,3,4-thiadiazole

With the 2-amino-1,3,4-thiadiazole in hand, the next step is to introduce the butyric acid side chain via acylation. The target molecule is specifically 4-([1][2]Thiadiazol-2-ylcarbamoyl)-butyric acid, which implies a reaction with a derivative of glutaric acid.

Reaction with Glutaric Anhydride

The reaction of an amine with a cyclic anhydride is a straightforward and high-yielding method for the formation of an amide and a carboxylic acid.

Mechanism: The nucleophilic amino group of the thiadiazole attacks one of the carbonyl carbons of glutaric anhydride. This leads to the opening of the anhydride ring, forming the desired amide and a terminal carboxylic acid.

Experimental Protocol: Synthesis of 4-([1][2]Thiadiazol-2-ylcarbamoyl)-butyric acid

  • Materials: 2-Amino-1,3,4-thiadiazole, glutaric anhydride, a suitable solvent (e.g., anhydrous tetrahydrofuran (THF) or pyridine).

  • Procedure:

    • Dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add glutaric anhydride (1.0 - 1.1 eq) to the solution.

    • The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours, monitoring the progress by TLC.

    • Upon completion, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Alternative Acylating Agents

While glutaric anhydride is the most direct precursor, other derivatives of glutaric acid could be employed:

  • Glutaroyl Chloride: This highly reactive acylating agent would readily react with the amino group. A base (e.g., triethylamine or pyridine) would be required to neutralize the HCl byproduct.[7] Care must be taken to control the stoichiometry to favor mono-acylation.

  • Activated Esters of Glutaric Acid: In cases where milder conditions are required, an activated ester of glutaric acid (e.g., an N-hydroxysuccinimide ester) could be used.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed.

Synthesis of 2-Amino-1,3,4-thiadiazole

G thiosemicarbazide Thiosemicarbazide intermediate Acyclic Intermediate thiosemicarbazide->intermediate formic_acid Formic Acid formic_acid->intermediate pocl3 POCl3 thiadiazole 2-Amino-1,3,4-thiadiazole intermediate->thiadiazole Cyclization/ Dehydration G thiadiazole 2-Amino-1,3,4-thiadiazole target_molecule 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)- butyric acid thiadiazole->target_molecule Acylation glutaric_anhydride Glutaric Anhydride glutaric_anhydride->target_molecule solvent Solvent (e.g., THF)

Caption: Acylation of 2-Amino-1,3,4-thiadiazole to yield the target molecule.

Quantitative Data Summary

While specific yields for the exact target molecule are not extensively reported in the literature, the following table provides typical yield ranges for the key reaction types discussed.

Reaction StepStarting MaterialsReagents/ConditionsTypical Yield (%)References
Thiadiazole Formation Thiosemicarbazide, Carboxylic AcidPOCl₃, reflux60-85%[7]
Thiosemicarbazide, Carboxylic AcidPPA, heat50-75%[2][8]
Thiosemicarbazide, Carboxylic AcidH₂SO₄, heat55-80%[5]
Acylation 2-Aminothiadiazole, AnhydrideAnhydrous solvent, rt or heat70-95%General Amide Synthesis
2-Aminothiadiazole, Acyl ChlorideBase, anhydrous solvent65-90%[7]

Conclusion and Future Perspectives

The synthesis of 4-(T[1][2]hiadiazol-2-ylcarbamoyl)-butyric acid is a highly feasible endeavor based on well-established and reliable synthetic methodologies. The two-step approach, involving the initial formation of the 2-amino-1,3,4-thiadiazole core followed by acylation with glutaric anhydride, represents the most direct and efficient pathway. The versatility of the 1,3,4-thiadiazole scaffold continues to inspire the development of new synthetic methods and the exploration of novel derivatives for therapeutic applications. Further research could focus on one-pot syntheses to improve efficiency and the development of asymmetric routes to introduce chirality.

References

  • Metal-Free Synthesis of 2-Amino-1,3,4-thiadiazole Deriv
  • El-Metwally, A. M. (2012). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 17(12), 14581-14594. [Link]

  • Mahendrasinh, M., et al. (2013). Synthesis and Biological Evaluation of Some New 1,3,4-Thiadiazole Derivatives for their Antimicrobial Activities. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 814-819.
  • Steahly, G. W. (1957). U.S. Patent No. 2,799,683. Washington, DC: U.S.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Bohrium. [Link]

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

  • Stecoza, C. E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8009. [Link]

  • Gümüş, M., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 223-231.
  • Olaru, O. T., et al. (2011). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Farmacia, 59(5), 646-655.
  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
  • Al-Amiery, A. A., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(2), 143-151.
  • Synthesis of 1,3,4-thiadiazole amide deriv
  • Al-Masoudi, N. A., et al. (2021). Synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides and studying their antioxidant.
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(14), 8027-8029.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Semantic Scholar. [Link]

  • 2-methyl-4-(t[1][2]hiadiazol-2-ylcarbamoyl)-butyric acid. Sigma-Aldrich.

  • 2-Amino-1,3,4-thiadiazole-glutaric acid (1/1). PubChem. [Link]

  • Introduction to 1,3,4-Thiadiazole and its deriv
  • Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. (2011). Der Pharma Chemica, 3(6), 461-467.

Sources

crystal structure analysis of thiadiazole-based carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Thiadiazole-Based Carboxylic Acids

Foreword: From Molecular Blueprint to Functional Insight

As a Senior Application Scientist, I've witnessed firsthand the pivotal role that high-resolution structural data plays in modern drug discovery and materials science. A molecule's chemical diagram is merely a 2D suggestion of its potential; its crystal structure, however, is a 3D atomic blueprint that dictates its physical properties and biological interactions. This is particularly true for heterocyclic compounds like thiadiazole-based carboxylic acids.

The thiadiazole ring is a versatile pharmacophore found in numerous therapeutic agents, prized for its ability to engage in a range of intermolecular interactions.[1][2] When coupled with a carboxylic acid moiety—a classic hydrogen-bonding powerhouse—the resulting molecule becomes a fascinating subject for solid-state characterization. Understanding how these molecules arrange themselves in a crystal lattice is not an academic exercise; it is fundamental to controlling polymorphism, improving solubility, and designing more effective active pharmaceutical ingredients (APIs).[3]

This guide is structured to walk researchers through the entire workflow of crystal structure analysis, from obtaining suitable single crystals to interpreting the rich data that X-ray diffraction provides. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, grounding our discussion in the principles of solid-state chemistry and crystallography.

Part 1: Prerequisite - Synthesis and Material Confirmation

A successful crystal structure analysis begins with a pure, well-characterized compound. While numerous synthetic routes to thiadiazole derivatives exist, a common and effective method involves the cyclodehydration of an appropriate aromatic carboxylic acid with thiosemicarbazide, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[4]

Typical Synthetic Workflow:

  • Reaction Setup: An aromatic or heteroaromatic carboxylic acid is reacted with thiosemicarbazide.[4]

  • Cyclization: The mixture is heated, often under reflux, with a strong acid or dehydrating agent to facilitate the ring-closing reaction, forming the 1,3,4-thiadiazole ring.[5]

  • Workup and Purification: The crude product is isolated, neutralized, and purified. Recrystallization from a suitable solvent (e.g., ethanol) is a common final step to achieve the high purity (>99%) required for single-crystal growth.[5][6]

Before attempting crystallization, it is imperative to confirm the identity and purity of the synthesized compound. A standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the covalent framework of the molecule, ensuring all expected protons and carbons are present in the correct chemical environments.[7][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Verifies the presence of key functional groups. For our target molecules, one would look for characteristic stretches such as the broad O-H of the carboxylic acid, the C=O stretch, N-H stretches (if applicable), and vibrations associated with the thiadiazole ring.[8][9]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, providing definitive confirmation of the molecular formula.

Only upon unambiguous confirmation of the molecular structure should one proceed to the often challenging, yet crucial, step of crystallization.

Part 2: The Art and Science of Single-Crystal Growth

The adage "garbage in, garbage out" is particularly apt for crystallography. A high-quality crystal is the single most important prerequisite for a high-quality structure. The goal is to coax randomly oriented molecules in a solution to self-assemble into a perfectly ordered, three-dimensional lattice. For thiadiazole-based carboxylic acids, their polarity and hydrogen-bonding capabilities heavily influence solvent selection and technique.

Experimental Protocol: Growing Diffraction-Quality Crystals

The following table summarizes common techniques. For these specific molecules, slow evaporation and vapor diffusion are often the most successful.

TechniquePrincipleTypical Solvents & SetupRationale & Scientist's Notes
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.A near-saturated solution in a vial is loosely covered (e.g., with perforated foil) and left undisturbed. Solvents: Ethanol, Acetone, Acetonitrile, or mixtures like Dichloromethane/Methanol.This is the simplest method and a great starting point. The dual functionality (H-bond donor/acceptor) of the carboxylic acid and thiadiazole ring often leads to good solubility in moderately polar solvents. Evaporation should be slow—days to weeks—to prevent the formation of polycrystalline powder.
Vapor Diffusion An anti-solvent (in which the compound is insoluble) slowly diffuses in vapor form into a solution of the compound, reducing its solubility and promoting crystallization.A small vial with the compound solution is placed inside a larger, sealed jar containing the anti-solvent. Common pairs: Chloroform (solvent) / Hexane (anti-solvent); DMSO (solvent) / Water (anti-solvent).This technique offers finer control over the rate of supersaturation than slow evaporation. It is particularly useful for molecules that are highly soluble or tend to "crash out" of solution too quickly.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the liquids slowly mix.A dense solvent (e.g., chloroform) containing the compound is layered at the bottom of a narrow tube, and a less dense anti-solvent (e.g., hexane) is carefully added on top.This method can produce exceptionally high-quality crystals but requires careful execution to avoid disturbing the liquid interface.

Senior Application Scientist's Note: From experience, a powerful strategy for carboxylic acids is co-crystallization. If the parent molecule proves difficult to crystallize, forming a co-crystal with another molecule (a "coformer") can introduce new, stabilizing intermolecular interactions. For instance, co-crystallization of a 1,2,4-thiadiazole derivative with vanillic acid was shown to improve its solubility profile by forming robust new hydrogen bond networks.[3] This approach can be a valuable tool for overcoming crystallization challenges.

Part 3: The Core Technique: Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (ideally 0.02-0.5 mm in size) is obtained, the core analytical work begins.[10] SCXRD is the definitive method for determining the three-dimensional atomic structure of a molecule.[10][11] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots contain the information needed to reconstruct the electron density map of the molecule and, from that, the precise location of every atom.

The workflow is a self-validating system, with statistical indicators at each stage to assess the quality of the data and the resulting model.

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal_Selection 1. Crystal Selection & Mounting Data_Collection 2. X-ray Data Collection Crystal_Selection->Data_Collection Crystal mounted on diffractometer Data_Processing 3. Data Integration & Scaling Data_Collection->Data_Processing Raw diffraction images Structure_Solution 4. Structure Solution Data_Processing->Structure_Solution Reflection file (hkl) Structure_Refinement 5. Structure Refinement Structure_Solution->Structure_Refinement Initial atomic model Validation 6. Model Validation Structure_Refinement->Validation Final structural model (.cif) Final_Analysis 7. Structural Analysis & Interpretation Validation->Final_Analysis Validated CIF file

Caption: The workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A visually clear, well-formed crystal is selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop). The crystal is typically flash-cooled to ~100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage during data collection.[10]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A dual-source instrument with both Molybdenum (Mo, λ ≈ 0.71 Å) and Copper (Cu, λ ≈ 1.54 Å) X-ray sources is common.[10]

    • Causality: Mo radiation is more energetic and provides higher resolution data for well-diffracting crystals. Cu radiation is more strongly diffracted and is often preferred for weakly diffracting samples or for determining the absolute structure of chiral molecules.[10] The instrument rotates the crystal through a series of angles while exposing it to the X-ray beam, collecting hundreds of diffraction images.

  • Data Integration and Scaling: Software is used to identify the diffraction spots on the images, determine their intensities, and index them to a specific crystal lattice and space group. This process yields a reflection file containing the structural information.

  • Structure Solution: The "phase problem" is solved using either direct methods or dual-space algorithms to generate an initial electron density map. This initial map is often clear enough to identify the positions of most non-hydrogen atoms.

  • Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions, bond lengths, and thermal parameters are adjusted (refined) using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Model Validation: The quality of the final model is assessed using several key metrics:

    • R1 factor: The residual factor, representing the agreement between observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for small molecules.

    • wR2 factor: A weighted residual factor based on intensities.

    • Goodness of Fit (GooF): Should be close to 1.0, indicating a good model fit to the data.

    • Residual Electron Density: The final difference Fourier map should be relatively flat, with no large positive or negative peaks, indicating that all atoms have been correctly accounted for.

The final, validated model is saved in a standard Crystallographic Information File (CIF) format.

Part 4: Interpreting the Crystal Structure - Uncovering Supramolecular Chemistry

The CIF file is a rich source of data. Beyond simply confirming the covalent structure, it reveals the intricate network of non-covalent interactions that govern the crystal packing. For thiadiazole-based carboxylic acids, the interplay between the thiadiazole ring and the carboxylic acid group is key.

Key Areas of Analysis:
  • Molecular Conformation: The analysis reveals the molecule's preferred 3D shape in the solid state, including key torsion angles. For example, the planarity between the thiadiazole ring and any adjacent phenyl rings can be precisely determined.[6]

  • Intermolecular Hydrogen Bonds: These are the dominant interactions. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). The nitrogen atoms of the thiadiazole ring are excellent hydrogen bond acceptors.

    • Common Synthons: A "supramolecular synthon" is a robust and predictable pattern of intermolecular interactions. In this class of compounds, two synthons are exceptionally common:

      • The Carboxylic Acid Dimer: Two carboxylic acid groups form a pair of strong O-H···O=C hydrogen bonds, creating a highly stable eight-membered ring motif.

      • The Acid-Thiadiazole Heterosynthon: The carboxylic acid's -OH group donates a hydrogen bond to one of the thiadiazole's nitrogen atoms. This interaction is crucial in linking molecules together.[12]

Synthons cluster_dimer Carboxylic Acid Dimer Synthon cluster_hetero Acid-Thiadiazole Heterosynthon mol1 O R-C O-H mol2 H-O C-R O mol1:o2->mol2:o1 O-H···O mol2:o2->mol1:o1 O-H···O mol3 R-COOH mol4 N Thiadiazole Ring N mol3->mol4:n1 O-H···N

Caption: Common supramolecular synthons in thiadiazole-based carboxylic acids.

  • Other Weak Interactions: While hydrogen bonds are dominant, weaker interactions like C-H···O, C-H···π, and π···π stacking interactions are critical for achieving dense and stable crystal packing.[13] Computational tools like Hirshfeld surface analysis are often used to visualize and quantify the contribution of these different interactions to the overall crystal stability.[13][14]

Quantitative Data Summary

The following table lists key parameters extracted from a crystallographic study and their significance.

ParameterTypical Value RangeSignificance
Space Group e.g., P2₁/c, P-1Describes the symmetry elements of the crystal lattice. Centrosymmetric space groups (like P2₁/c) are common for achiral molecules.
O-H···O H-bond D-A Distance: 2.5 - 2.8 ÅIndicates a strong hydrogen bond, typical of carboxylic acid dimers.
O-H···N H-bond D-A Distance: 2.6 - 3.0 ÅIndicates a moderate to strong hydrogen bond between the acid and the thiadiazole ring.
R1 Factor < 0.05 (5%)A primary indicator of the quality of the refined structural model. Lower is better.
Final GooF ~ 1.0A value close to 1 indicates that the model is a good fit for the experimental data.

Part 5: Complementary and Advanced Methods

While SCXRD is the gold standard, other techniques provide a more complete picture of the solid-state properties.

  • Powder X-ray Diffraction (PXRD): This technique is used on a microcrystalline powder instead of a single crystal. While it doesn't provide atomic-resolution detail, it generates a characteristic fingerprint for a specific crystalline form.[15] It is indispensable for:

    • Polymorph Screening: Identifying if a compound can exist in multiple crystal forms (polymorphs), which can have different stabilities and solubilities.

    • Bulk Purity Analysis: Confirming that a bulk batch of synthesized material consists of the same crystalline phase identified by SCXRD.

  • Computational Crystal Structure Prediction (CSP): CSP methods use computational chemistry to predict the most stable crystal structures from just the molecular diagram.[16][17] These methods are becoming increasingly powerful and can:

    • Guide Experimental Screening: Predict likely polymorphs, helping to target experimental conditions for their discovery.[18]

    • Rationalize Observed Structures: Provide energetic rankings of different possible packing arrangements, explaining why a particular structure is preferred.[19][20]

  • Advanced Diffraction Techniques: For samples that yield only extremely small or weakly diffracting crystals, more powerful X-ray sources can be used. X-ray Free Electron Lasers (XFELs), for example, can determine structures from crystals that are orders of magnitude smaller than those required by conventional laboratory instruments.[21]

Conclusion

The crystal structure analysis of a thiadiazole-based carboxylic acid is a journey that transforms a simple chemical formula into a detailed understanding of its solid-state behavior. By combining careful synthesis, patient crystallization, and rigorous X-ray diffraction analysis, we unlock a wealth of information. This data is not merely descriptive; it is predictive. It allows drug development professionals to understand and control critical properties like stability and solubility, and it provides materials scientists with the blueprint for designing new functional materials based on the principles of supramolecular chemistry. The insights gained from a single crystal are, in essence, the foundation upon which rational drug design and solid-form development are built.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization and density functional studies of new thiadiazole 1,1-dioxide compounds. Retrieved from [Link]

  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, January 19). Novel cocrystals of the potent 1,2,4-thiadiazole-based neuroprotector with carboxylic acids: virtual screening, crystal structures and solubility performance. New Journal of Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. Retrieved from [Link]

  • PMC. (2022, December 22). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Retrieved from [Link]

  • (n.d.). Benchmarking computational methods for crystal structure prediction using experimental enantiomer excess and precipitation data.
  • (n.d.). Understanding the synergistic interaction between a 1,3,4-thiadiazole derivative and amphotericin B using spectroscopic and.
  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation. Retrieved from [Link]

  • Wisdom Library. (2024, December 21). Synthesis of thiadiazole: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. Retrieved from [Link]

  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]

  • DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of thiadiazole 1. (A) Atoms are numbered according to.... Retrieved from [Link]

  • PubMed. (2017, November 15). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • IUCr Journals. (2022, December 24). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • Annual Reviews. (2021, June 7). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. Retrieved from [Link]

  • MDPI. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]

  • Taylor & Francis. (2023, August 29). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • ePrints Soton. (n.d.). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • ChemRxiv. (n.d.). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Retrieved from [Link]

  • PMC. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

  • MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

Sources

A Technical Guide to the Potential of 4-(Thiadiazol-2-ylcarbamoyl)-butyric acid as a Novel Metal Chelator

A Technical Guide to the Potential of 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid as a Novel Metal Chelator

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dysregulation of metal ion homeostasis is a key pathological feature in a range of debilitating conditions, most notably neurodegenerative diseases. This has spurred the search for novel metal chelating agents that can safely and effectively restore metal balance. This technical guide introduces 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid, a novel compound with significant potential as a metal chelator. We will explore its chemical rationale, proposed synthesis, and a comprehensive framework for its evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this promising molecule.

Introduction: The Double-Edged Sword of Biometals and the Need for Novel Chelators

Essential metal ions, such as copper, zinc, and iron, are fundamental to a vast array of physiological processes. However, their dysregulation can lead to significant cellular damage through mechanisms like the generation of reactive oxygen species (ROS) and the promotion of protein aggregation.[2][4][5] This metal-induced pathology is a hallmark of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[3][4][6]

Chelation therapy, which involves the administration of compounds that can bind to and facilitate the removal of excess metal ions, represents a promising therapeutic strategy.[2][3][5] However, existing chelators often suffer from limitations such as low specificity, poor bioavailability, and the potential to disrupt the homeostasis of essential metals.[2] This underscores the urgent need for the development of new chelating agents with improved pharmacological profiles.

The 1,3,4-thiadiazole scaffold has emerged as a versatile pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][7][8][9] The unique electronic and structural characteristics of the 1,3,4-thiadiazole ring, including its mesoionic character, may allow molecules containing this moiety to cross cellular membranes and interact with biological targets.[1] Furthermore, the presence of nitrogen and sulfur heteroatoms provides potential coordination sites for metal ions, making 1,3,4-thiadiazole derivatives attractive candidates for the design of novel metal chelators.[10]

This guide focuses on the potential of a specific, novel derivative: 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid. We will delineate the scientific rationale for its design, propose a synthetic route, and provide a detailed roadmap for its comprehensive evaluation as a metal chelator.

The Candidate: 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid

While direct experimental data on 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid is not yet available in the public domain, its chemical structure suggests a strong potential for metal chelation. A similar compound, 2-methyl-4-([1][2][3]thiadiazol-2-ylcarbamoyl)-butyric acid, is listed as a commercially available research chemical, indicating the synthetic feasibility of this class of molecules.[11]

2.1. Proposed Synthesis

The synthesis of 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid can be approached through established methods for the formation of 1,3,4-thiadiazole rings and amide bond coupling. A plausible synthetic route is outlined below:

Diagram: Proposed Synthesis of 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid

Gcluster_0Step 1: Formation of 2-amino-1,3,4-thiadiazolecluster_1Step 2: Amide CouplingAThiosemicarbazideCIntermediate AcidA->CReaction with glutaric anhydrideBGlutaric anhydrideB->CD2-amino-1,3,4-thiadiazole derivativeC->DCyclization (e.g., with POCl3)F4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acidD->FAmide coupling (e.g., DCC/DMAP)D_ref2-amino-1,3,4-thiadiazole derivativeEButyric acid derivativeE->F

Caption: A potential two-step synthesis of the target compound.

2.2. Hypothesized Mechanism of Metal Chelation

The proposed structure of 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid offers multiple potential coordination sites for metal ions. The nitrogen atoms of the thiadiazole ring, the sulfur atom, and the oxygen atoms of the carbamoyl and butyric acid moieties could all participate in forming a stable chelate complex with a metal ion.

Diagram: Potential Metal Chelation Sites

Gcluster_0Potential Coordination SitesmolStructure of 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acidN1N1N2N2SSO1O (carbamoyl)O2O (carboxyl)O3O (carboxyl)MetalMetal IonMetal->N1Metal->N2Metal->SMetal->O1Metal->O2Metal->O3

Caption: Potential coordination sites for metal chelation.

A Framework for Evaluation: Experimental Protocols

A thorough evaluation of 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid as a metal chelator requires a multi-faceted approach, encompassing its synthesis, characterization, metal-binding properties, and biological activity.

3.1. Synthesis and Characterization

The first step is the successful synthesis and purification of the compound. Following synthesis, its identity and purity must be confirmed using a suite of analytical techniques.

Technique Purpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR to confirm the chemical structure.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify characteristic functional groups.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.

3.2. In Vitro Evaluation of Metal Chelation

A series of in vitro experiments are necessary to quantify the metal-binding affinity and selectivity of the compound.

Diagram: In Vitro Experimental Workflow

GASynthesis and CharacterizationBSpectrophotometric TitrationA->BDetermine binding stoichiometry and affinityCIsothermal Titration Calorimetry (ITC)A->CThermodynamic profiling of bindingECell-Free ROS AssayA->EEvaluate antioxidant potentialDCompetitive Binding AssaysB->DAssess selectivity for target metalsC->DFCell-based AssaysD->FAssess biocompatibility and efficacyE->F

Caption: Workflow for the in vitro evaluation of a novel metal chelator.

Experimental Protocol: Spectrophotometric Titration for Stoichiometry and Affinity

This protocol utilizes a colorimetric indicator that competes with the novel chelator for the metal ion.

  • Preparation of Solutions: Prepare stock solutions of the metal salt (e.g., FeCl₂, CuSO₄), the novel chelator, and a suitable indicator (e.g., ferrozine for Fe²⁺) in a buffered solution (e.g., HEPES, pH 7.4).[12]

  • Determination of λmax: Determine the wavelength of maximum absorbance (λmax) for the metal-indicator complex.[13]

  • Titration: In a series of cuvettes, maintain a constant concentration of the metal ion and the indicator. Add increasing concentrations of the novel chelator.

  • Measurement: After incubation, measure the absorbance at the λmax of the metal-indicator complex. A decrease in absorbance indicates that the novel chelator is competing with the indicator for the metal ion.[12]

  • Data Analysis: Plot the change in absorbance against the molar ratio of the chelator to the metal ion to determine the stoichiometry of the complex. The stability constant can be calculated from this data.[13]

Experimental Protocol: Cell-Based Biocompatibility and Efficacy Assays

These assays are crucial for determining the therapeutic potential and safety profile of the compound.

  • Cell Culture: Culture relevant cell lines (e.g., neuronal cells for neurodegenerative disease models) under standard conditions.

  • Cytotoxicity Assay: Treat cells with a range of concentrations of the novel chelator for a defined period (e.g., 24, 48 hours). Assess cell viability using a standard method such as the MTT or LDH assay.

  • Metal-Overload Model: Induce metal overload in the cells by supplementing the culture medium with a non-toxic concentration of the target metal ion.

  • Chelation Efficacy: Treat the metal-overloaded cells with the novel chelator. After treatment, lyse the cells and measure the intracellular metal concentration using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

  • Assessment of Oxidative Stress: Measure markers of oxidative stress, such as intracellular ROS levels (using probes like DCFDA) and lipid peroxidation, in metal-overloaded cells with and without chelator treatment.

Potential Therapeutic Applications and Future Directions

The primary therapeutic target for a novel metal chelator like 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid would be neurodegenerative diseases where metal dyshomeostasis is a key pathological driver.[2][3][4] By sequestering excess metal ions, the compound could potentially mitigate oxidative stress, inhibit metal-mediated protein aggregation, and ultimately slow disease progression.[4]

Beyond neurodegeneration, this compound could also be explored for other conditions associated with metal overload, such as certain cardiovascular diseases and metal toxicity.

Future research should focus on:

  • Lead Optimization: Modifying the structure of the compound to improve its metal-binding affinity, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models of neurodegenerative diseases.

  • Blood-Brain Barrier Permeability: Assessing the ability of the compound to cross the blood-brain barrier, a critical requirement for treating central nervous system disorders.[2]

Conclusion

4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid represents a promising, yet unexplored, candidate for a new generation of metal chelating agents. Its chemical structure, based on the versatile 1,3,4-thiadiazole scaffold, provides a strong rationale for its potential to bind pathogenic metal ions. The comprehensive evaluation framework outlined in this guide provides a clear path forward for researchers to investigate its therapeutic utility. While significant research is still required, the exploration of this and similar molecules holds the potential to deliver much-needed therapeutic interventions for a range of debilitating diseases.

References

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025, April 16).
  • The crucial role of metal ions in neurodegeneration: the basis for a promising therapeutic strategy - PMC.
  • Metal Ion Chelators Hold Enormous Potential in Neurodegenerative Disorders. (2024, January 31). AJMC.
  • Metal ions, Alzheimer's disease and chelation therapy - PubMed. (2011, March 15).
  • 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - Frontiers. (2022, January 21). Frontiers.
  • Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents - American Research Journals. American Research Journals.
  • Metal Ions and Neurodegenerative Disorders - World Scientific Publishing. World Scientific Publishing.
  • Metal ions, Alzheimer's disease and chel
  • Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative | SAR Publication. (2023, December 6).
  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review - Taylor & Francis. (2021, August 25). Taylor & Francis Online.
  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - MDPI. (2020, August 10). MDPI.
  • A Comparative Review of Metal-Chelator Complex Stability for Researchers and Drug Development Professionals - Benchchem. Benchchem.
  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI. (2022, January 10). MDPI.
  • Chemical properties of thiadiazole compounds - Journal of Education for Pure Science. (2002, February 12).
  • 174 Thiadiazoles and Their Properties - ISRES. ISRES.
  • (PDF) 1,3,4-Thiadiazole Derivatives. Part 9. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl) - ResearchGate. (2025, August 6).
  • Biological activity of oxadiazole and thiadiazole derivatives - PMC.
  • 2-methyl-4-([1][2][3]thiadiazol-2-ylcarbamoyl)-butyric acid AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.

Technical Guide: Toxicity and Safety Profile of Thiadiazole Amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity and Safety Profile of Thiadiazole Amide Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiadiazole amide derivatives, particularly those based on the 1,3,4-thiadiazole isomer, represent a privileged scaffold in medicinal chemistry due to their potent anticancer, antimicrobial, and neuroprotective properties.[1] However, their transition from "hit" to "lead" is frequently attrition-prone due to specific toxicity liabilities, including hepatotoxicity via metabolic bioactivation and potential cardiotoxicity. This guide provides a granular analysis of these safety profiles, detailing the structural origins of toxicity, mechanistic pathways of bioactivation, and validated protocols for safety assessment.

The Structural Basis of Toxicity (SAR)

The 1,3,4-thiadiazole ring acts as a bioisostere for pyrimidine or pyridazine, offering favorable lipophilicity and hydrogen-bonding potential. However, the safety profile is heavily dictated by the substituents at the C-2 and C-5 positions and the nature of the amide linkage.

Structure-Toxicity Relationships (STR)
  • The "Alkylthio" Alert: Derivatives containing a 2-alkylthio moiety (e.g., -S-CH3) attached to the thiadiazole ring are prone to metabolic bioactivation.[2] The sulfur atom undergoes S-oxidation to form reactive sulfoxides and sulfones, which are electrophilic and can deplete glutathione (GSH) or covalently bind to hepatic proteins.

  • Amide Linkage Stability: The amide bond at C-2 or C-5 is generally stable against rapid hydrolysis in plasma, but it contributes to the overall polarity. Highly lipophilic amide substituents (LogP > 3.5) increase the risk of off-target binding, particularly to the hERG potassium channel (cardiotoxicity risk).

  • Aromatic Substituents: Electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring attached to the amide often enhance potency against cancer cells (e.g., MCF-7, HepG2) but can simultaneously increase cytotoxicity toward normal fibroblasts (WI-38) if not balanced by polar solubilizing groups.

SAR Decision Tree for Safety Optimization

The following decision tree outlines the logical flow for modifying thiadiazole amides to minimize toxicity while retaining potency.

SAR_Decision_Tree Start Thiadiazole Amide Hit Check_S Contains 2-Alkylthio Group? Start->Check_S Risk_Bio High Risk: Metabolic Bioactivation (Sulfoxide/Sulfone formation) Check_S->Risk_Bio Yes Check_LogP Is LogP > 3.5? Check_S->Check_LogP No Action_Bio Replace with Ether (-O-) or Direct Carbon Linkage Risk_Bio->Action_Bio Action_Bio->Check_LogP Risk_hERG Risk: hERG Inhibition (Cardiotoxicity) Check_LogP->Risk_hERG Yes Check_Nitro Contains Nitro (-NO2) Group? Check_LogP->Check_Nitro No Action_Sol Introduce Polar Groups (Morpholine, Piperazine) Risk_hERG->Action_Sol Action_Sol->Check_Nitro Risk_Geno Risk: Genotoxicity (Nitroreduction) Check_Nitro->Risk_Geno Yes Safe_Lead Optimized Lead Candidate Check_Nitro->Safe_Lead No Action_Iso Replace with Nitrile (-CN) or CF3 Bioisosteres Risk_Geno->Action_Iso Action_Iso->Safe_Lead

Figure 1: Strategic decision tree for structural optimization of thiadiazole amides to mitigate toxicity risks.

Key Toxicity Domains & Mechanisms

Hepatotoxicity: The Bioactivation Pathway

A critical safety concern for 1,3,4-thiadiazoles is idiosyncratic hepatotoxicity. This is often driven by the formation of reactive metabolites.[2][3]

  • Mechanism: Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9) oxidize the thiadiazole ring sulfur or exocyclic sulfur substituents.

  • Consequence: The resulting sulfoxide/sulfone intermediates are "soft" electrophiles. They react with the thiol group of Glutathione (GSH), leading to GSH depletion (oxidative stress) or, upon GSH exhaustion, binding to hepatic proteins (hepatocellular necrosis).

Bioactivation_Pathway Parent Thiadiazole Amide (Parent Drug) CYP CYP450 Oxidation (Phase I) Parent->CYP Reactive Reactive Sulfoxide/Sulfone Intermediate CYP->Reactive GSH Glutathione (GSH) Conjugation Reactive->GSH Primary Route Protein Hepatic Protein Binding Reactive->Protein If GSH Depleted Detox Non-Toxic Adduct (Excretion) GSH->Detox Tox Hepatotoxicity (Necrosis/Immune Response) Protein->Tox

Figure 2: Metabolic bioactivation pathway of thiadiazole derivatives leading to potential hepatotoxicity.

Genotoxicity (Ames Mutagenicity)
  • Observation: Many thiadiazole derivatives, especially those with nitro-aryl substituents, test positive in the Ames Salmonella typhimurium assay (strains TA98, TA100).

  • Metabolic Activation Requirement: A key finding is that mutagenicity often requires metabolic activation (S9 fraction). This indicates that the parent amide is not the mutagen, but a metabolite (likely a hydroxylamine or cleaved amine product) interacts with DNA.

  • Mitigation: Avoid nitro groups; screen early using in silico prediction tools (e.g., DEREK) followed by Mini-Ames tests.

Selectivity Index (SI)

The safety margin is quantified by the Selectivity Index (


).
  • Target: An SI > 10 is desired for lead candidates.

  • Current State: Many reported thiadiazole amides show SI values between 2 and 5, indicating a narrow therapeutic window that requires optimization.

Table 1: Comparative Cytotoxicity and Selectivity of Representative Thiadiazole Amides

Compound ClassCancer Cell Line (

µM)
Normal Cell Line (

µM)
Selectivity Index (SI)Safety Assessment
2-Alkylthio-1,3,4-thiadiazole MCF-7: 2.44WI-38: 9.18~3.7Moderate Risk: Bioactivation liability reduces safety margin.
5-Phenyl-1,3,4-thiadiazole amide HepG2: 1.93LOX IMVI: >50>25High Safety: Lack of alkylthio group improves metabolic stability.
Nitro-substituted amide A549: 0.86HUVEC: 1.201.4Toxic: Nitro group drives non-selective cytotoxicity.
Sulfonamide-linked thiadiazole HT-29: 5.51WI-38: 46.208.4Good Profile: Sulfonamide improves polarity and selectivity.

Experimental Protocols for Safety Assessment

In Vitro Cytotoxicity & Selectivity Assay (MTT/SRB)
  • Purpose: To determine the Selectivity Index (SI).

  • Expert Insight: Do not rely solely on cancer lines. You must run a parallel normal cell line (e.g., WI-38 lung fibroblasts or HUVEC) under identical conditions.

  • Protocol:

    • Seeding: Seed cancer (e.g., MCF-7) and normal (e.g., WI-38) cells at

      
       cells/well in 96-well plates. Incubate for 24h.
      
    • Treatment: Treat with serial dilutions of the thiadiazole derivative (0.1 – 100 µM) for 48h. Include Doxorubicin as a positive control.

    • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

    • Calculation: Calculate

      
       using non-linear regression. 
      
      
      
      .
Reactive Metabolite Trapping Assay (GSH Trapping)
  • Purpose: To detect bioactivation potential (structural alerts) early.

  • Expert Insight: Standard stability assays (liver microsomes) only measure disappearance. This assay measures the formation of toxic adducts.

  • Protocol:

    • Incubation: Incubate test compound (10 µM) with human liver microsomes (HLM) (1 mg protein/mL) and NADPH (1 mM).

    • Trapping Agent: Add Glutathione (GSH) at 5 mM (physiologically relevant excess).

    • Timepoints: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile.

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 308 (GSH fragment). The presence of GSH-adducts confirms bioactivation liability.[2]

hERG Inhibition Assay (Patch Clamp)
  • Purpose: To assess cardiotoxicity risk (QTc prolongation).

  • Expert Insight: Thiadiazole amides with high lipophilicity are prone to hERG blockade.

  • Protocol:

    • System: Use CHO cells stably expressing the hERG potassium channel.

    • Method: Whole-cell patch-clamp technique at physiological temperature (

      
      ).
      
    • Perfusion: Perfuse cells with extracellular solution containing the test compound (start at 10 µM).

    • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

    • Analysis: Measure inhibition of tail current amplitude vs. vehicle control. >50% inhibition at 10 µM is a "Red Flag".

Safety Screening Workflow

The following workflow integrates these protocols into a logical screening cascade.

Safety_Workflow Library Thiadiazole Amide Library Tier1 Tier 1: In Silico & Physicochemical (LogP, DEREK Alerts) Library->Tier1 Tier2 Tier 2: High-Throughput Cytotoxicity (MTT: Cancer vs. Normal) Tier1->Tier2 Decision1 SI > 5? Tier2->Decision1 Tier3 Tier 3: Metabolic Stability & Bioactivation (GSH Trapping + HLM) Decision1->Tier3 Yes Fail Discard / Redesign Decision1->Fail No Decision2 GSH Adducts? Tier3->Decision2 Tier4 Tier 4: Specific Toxicity (hERG Patch Clamp + Ames Test) Decision2->Tier4 No Decision2->Fail Yes (High Adducts) Tier4->Fail hERG IC50 < 10µM or Ames (+) Pass Lead Candidate Tier4->Pass

Figure 3: Integrated safety screening workflow for thiadiazole amide drug discovery.

References

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 2020.

  • 1,3,4-Thiadiazoles and 2-(Alkylthio)-1,3-Benzothiazoles: Bioactivation Mechanisms. Chemical Research in Toxicology, 2012.

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 2022.

  • Genetic Toxicity Evaluation of 2,5-Dimercapto-1,3,4-thiadiazole in Salmonella/E.coli Mutagenicity Test. National Institute of Environmental Health Sciences.

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 2008.

Sources

Methodological & Application

synthesis protocol for 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid from succinic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 4-([1][2]Thiadiazol-2-ylcarbamoyl)-butyric acid from Succinic Anhydride

Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The synthesis of novel 1,3,4-thiadiazole derivatives is therefore of significant interest to researchers in drug discovery and development. This application note provides a detailed, reliable, and efficient protocol for the synthesis of 4-([1][2]Thiadiazol-2-ylcarbamoyl)-butyric acid, a key intermediate for further chemical elaboration. The synthesis proceeds via the nucleophilic ring-opening of succinic anhydride by 2-amino-1,3,4-thiadiazole. This method is straightforward, generally high-yielding, and avoids the use of toxic or expensive reagents.[1][6]

Reaction Scheme and Mechanism

The synthesis is based on the acylation of 2-amino-1,3,4-thiadiazole with succinic anhydride. The reaction proceeds through a nucleophilic acyl substitution mechanism. The exocyclic amino group of the thiadiazole acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring and the formation of a carboxylate intermediate, which is subsequently protonated upon workup to yield the final carboxylic acid product.

Reaction:

Succinic anhydride + 2-amino-1,3,4-thiadiazole → 4-([1][2]Thiadiazol-2-ylcarbamoyl)-butyric acid

The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solubilizes the reactants and facilitates the reaction without interfering with the nucleophilic attack.

Experimental Protocol

This protocol is adapted from a similar synthesis of a related compound and is expected to provide a high yield of the desired product.[6]

Materials and Equipment
  • Succinic anhydride (≥99%)

  • 2-amino-1,3,4-thiadiazole (≥98%)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Succinic Anhydride: To this solution, add succinic anhydride (1.0 eq) portion-wise while stirring.

  • Reaction Conditions: Heat the reaction mixture to 100°C and stir for 12 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the DMF under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting crude product can be used in the next step without further purification in many cases. If a higher purity is required, recrystallization from a suitable solvent such as ethanol may be performed.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

  • Characterization: The structure of the synthesized 4-([1][2]Thiadiazol-2-ylcarbamoyl)-butyric acid can be confirmed by various spectroscopic methods:

    • ¹H NMR (DMSO-d₆): Expected signals would include peaks for the methylene protons of the succinyl moiety and the characteristic proton of the thiadiazole ring.

    • ¹³C NMR (DMSO-d₆): Signals corresponding to the carbonyl carbons, methylene carbons, and the carbons of the thiadiazole ring are expected.

    • FT-IR (KBr): Characteristic absorption bands for N-H, C=O (amide and carboxylic acid), and C-N stretching should be observed.

    • Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated mass of the product should be present.

Data Presentation

ParameterValue
Reactant 1 2-amino-1,3,4-thiadiazole
Reactant 2 Succinic anhydride
Solvent N,N-Dimethylformamide (DMF)
Temperature 100°C
Reaction Time 12 hours
Expected Yield >90% (based on analogous reactions[6])

Experimental Workflow Visualization

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants: - 2-amino-1,3,4-thiadiazole - Succinic anhydride Dissolve Dissolve 2-amino-1,3,4-thiadiazole in DMF Reactants->Dissolve Solvent Add anhydrous DMF to a round-bottom flask Solvent->Dissolve Add Add succinic anhydride to the solution Dissolve->Add Heat Heat to 100°C and stir for 12h Add->Heat Cool Cool to Room Temperature Heat->Cool Evaporate Remove DMF via Rotary Evaporation Cool->Evaporate Purify Recrystallize from Ethanol (Optional) Evaporate->Purify Characterize Characterize Product: - NMR - IR - Mass Spec Purify->Characterize

Sources

Application Notes and Protocols for the Acylation of 2-Amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Acylation of the 2-amino group is a critical synthetic transformation that allows for the introduction of a wide array of functional groups, leading to the generation of diverse compound libraries for drug discovery and development.[4][5] This modification can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, making the acylation reaction a pivotal step in the synthesis of novel therapeutic agents.[6][7] These derivatives are of significant interest due to their broad spectrum of pharmacological activities.[8]

This comprehensive guide provides detailed application notes and protocols for the acylation of 2-amino-1,3,4-thiadiazole. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

I. Core Principles of Acylation

The acylation of 2-amino-1,3,4-thiadiazole is a nucleophilic acyl substitution reaction. The exocyclic amino group of the thiadiazole ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reactivity of the amino group is influenced by the electron-withdrawing nature of the thiadiazole ring.

Mechanism of Acylation with Acyl Chlorides:

The reaction typically proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the N-acylated product.

Caption: General mechanism of acylation of 2-amino-1,3,4-thiadiazole with an acyl chloride.

II. Experimental Protocols

The choice of the acylation method depends on the nature of the acylating agent, the stability of the starting materials, and the desired scale of the reaction. Below are detailed protocols for common acylation procedures.

Protocol 1: Acylation using Acyl Chlorides

This is a widely used and generally high-yielding method.[4] The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • 2-Amino-1,3,4-thiadiazole

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1-1.5 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.0-1.2 eq) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Acylation using Carboxylic Acids and Coupling Agents

This method is suitable for acylating with carboxylic acids that are not readily converted to their corresponding acyl chlorides. Common coupling agents include dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • 2-Amino-1,3,4-thiadiazole

  • Carboxylic acid

  • Coupling agent (e.g., EDC, DCC)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA) (optional, but often beneficial)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq) in the anhydrous solvent.

  • Activation: Add the coupling agent (1.2 eq) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add 2-amino-1,3,4-thiadiazole (1.0 eq) to the reaction mixture. If a base is used, add it at this stage.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up:

    • If DCC was used, a dicyclohexylurea (DCU) precipitate will form. Filter off the DCU.

    • If EDC was used, the urea byproduct is water-soluble and can be removed during aqueous work-up.

    • Dilute the reaction mixture with an appropriate organic solvent and wash with water, a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography or recrystallization.

Protocol 3: Acylation using Anhydrides

Acid anhydrides are also effective acylating agents, often requiring milder conditions than acyl chlorides.

Materials:

  • 2-Amino-1,3,4-thiadiazole

  • Acid anhydride (e.g., acetic anhydride)

  • Solvent (e.g., glacial acetic acid, pyridine, or a neutral aprotic solvent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle or oil bath (if necessary)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: Dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Addition of Anhydride: Add the acid anhydride (1.1-2.0 eq) to the solution.

  • Reaction Conditions: The reaction may proceed at room temperature or require heating. Stir the mixture for 1-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into cold water or onto crushed ice to precipitate the product and hydrolyze any excess anhydride.

    • Collect the precipitate by filtration, wash with water, and dry.

  • Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol).

III. Summary of Reaction Conditions

The following table summarizes various reported conditions for the acylation of 2-amino-1,3,4-thiadiazole, providing a quick reference for experimental design.

Acylating AgentSolventBase/CatalystTemperatureReaction TimeYield (%)Reference
Acyl ChloridesDCM, THF, AcetonitrilePyridine, TEA, DIPEA0 °C to RT2-24 h65-85[4]
Carboxylic AcidsDMF, DCMEDC, DCCRT4-24 hModerate to High[9]
Acid AnhydridesAcetic Acid, PyridineNone or NaOAcRT to Reflux1-12 hHigh[1]
Carboxylic AcidsChloroformPolyphosphate Ester (PPE)Reflux10 hVaries[10][11]
Carboxylic AcidsEthanolConc. H₂SO₄80-90 °C4 hGood[12]
Carboxylic AcidsSolid-phasePCl₅RTShort>91[13]

IV. Experimental Workflow Diagram

The following diagram illustrates a general workflow for the acylation of 2-amino-1,3,4-thiadiazole.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Reactants: - 2-amino-1,3,4-thiadiazole - Acylating Agent - Solvent, Base/Catalyst start->reagents setup Set up Reaction Vessel (Dry, Inert Atmosphere) reagents->setup addition Add Reactants (Control Temperature) setup->addition stir Stir and Monitor (TLC) addition->stir quench Quench Reaction stir->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Purification (Chromatography/Recrystallization) dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for the acylation of 2-amino-1,3,4-thiadiazole.

V. Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive acylating agentUse a fresh or newly opened bottle of the acylating agent.
Insufficient activation of carboxylic acidIncrease the amount of coupling agent or the activation time.
Low reactivity of the amino groupConsider using a more forcing condition (higher temperature, stronger base).
Formation of multiple products DiacylationUse a stoichiometric amount of the acylating agent and add it slowly at low temperature.
Side reactionsEnsure the reaction is carried out under anhydrous and inert conditions.
Difficulty in purification Byproducts from coupling agentsFor DCC, ensure complete filtration of DCU. For EDC, perform thorough aqueous washes.
Unreacted starting materialOptimize reaction time and stoichiometry. Consider a different purification method.

VI. Conclusion

The acylation of 2-amino-1,3,4-thiadiazole is a fundamental and versatile reaction in the synthesis of biologically active molecules. The choice of the appropriate protocol depends on the specific acylating agent and the desired scale of the reaction. By understanding the underlying principles and following the detailed protocols and troubleshooting guide provided, researchers can efficiently synthesize a wide range of N-acylated 2-amino-1,3,4-thiadiazole derivatives for further investigation in drug discovery and development programs.

References

  • Bohrium. (2021, August 25). a-novel-approach-to-the-synthesis-of-1-3-4-thiadiazole-2-amine-derivatives.
  • Mahendrasinh, M. et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 814-819.
  • Chemical Methodologies. (2022, February 15). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
  • MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
  • ResearchGate. (2025, August 8). Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results.
  • 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.).
  • PMC. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors.
  • JOCPR. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
  • Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles.
  • MDPI. (2020, February 19). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.
  • SBQ. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
  • KTU ePubl. Synthesis of 1,3,4-thiadiazole amide derivatives.
  • Google Patents. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
  • Connect Journals. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
  • Google Patents. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • Organic Chemistry Portal. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation.
  • PubMed. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728).
  • Eurasian Chemical Communications. (2021, July 15). Synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides and studying their antioxidant.
  • PMC. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.
  • PMC. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
  • Der Pharma Chemica. (2015). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole.
  • Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Semantic Scholar. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
  • ResearchGate. (2021, December 4). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
  • Dove Medical Press. (2018, May 31). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi.
  • Frontiers. (2021, March 25). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides.

Sources

Troubleshooting & Optimization

troubleshooting cyclization side reactions in thiadiazole amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiadiazole amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common cyclization side reactions and to offer practical, field-proven solutions to challenges encountered in the laboratory. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.

I. Troubleshooting the Synthesis of 2-Amino-1,3,4-Thiadiazole Amides

The synthesis of 2-amino-1,3,4-thiadiazoles, often from thiosemicarbazide and a carboxylic acid derivative, is a cornerstone reaction. However, it is frequently plagued by the formation of an unwanted, and often difficult to separate, byproduct: the corresponding 1,3,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant byproduct with a similar polarity to my desired 2-amino-1,3,4-thiadiazole. What is it likely to be?

A2: A frequent and troublesome byproduct in this synthesis is the corresponding 1,3,4-oxadiazole.[1] This arises from a competitive intramolecular cyclization pathway where the oxygen atom of the acylthiosemicarbazide intermediate attacks the electrophilic carbon instead of the sulfur atom.[1][2]

Q2: How can I definitively confirm the presence of a 1,3,4-oxadiazole byproduct in my reaction mixture?

A2: Spectroscopic analysis is key to identifying the 1,3,4-oxadiazole impurity.

  • Mass Spectrometry (MS): The most straightforward method. The molecular weight of the 1,3,4-oxadiazole will be lower than the 1,3,4-thiadiazole due to the mass difference between oxygen (approx. 16 amu) and sulfur (approx. 32 amu).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Chemical shifts of protons on the heterocyclic ring may show slight differences between the two isomers.

    • ¹³C NMR: The chemical shifts of the ring carbons will be distinct. Carbons bonded to oxygen in the oxadiazole ring will have different chemical shifts compared to those bonded to sulfur in the thiadiazole ring.[1]

  • Infrared (IR) Spectroscopy: The C-O-C stretching vibrations in the oxadiazole ring will appear at a different frequency compared to the C-S-C vibrations in the thiadiazole ring.

Q3: What are the key factors that influence the formation of the oxadiazole byproduct?

A3: The formation of the oxadiazole is primarily influenced by:

  • The choice of cyclizing/dehydrating agent: Strong dehydrating agents that also act as activating agents for the carbonyl group can favor oxadiazole formation.

  • Reaction temperature and time: Higher temperatures can sometimes favor the thermodynamically more stable product, which may not always be the desired thiadiazole.

  • The nature of the starting materials: The electronic and steric properties of the carboxylic acid and thiosemicarbazide can influence the nucleophilicity of the sulfur and oxygen atoms.

Troubleshooting Guide: Minimizing 1,3,4-Oxadiazole Formation

Issue: Significant contamination of the desired 2-amino-1,3,4-thiadiazole with the corresponding 1,3,4-oxadiazole.

This troubleshooting guide provides a systematic approach to minimizing the formation of the 1,3,4-oxadiazole byproduct.

The choice of cyclizing agent is the most critical factor in controlling the selectivity of the reaction.

  • For Thiadiazole Formation: Strong thiophilic reagents are preferred.

    • Phosphorus oxychloride (POCl₃): Often gives high yields of the desired thiadiazole with minimal oxadiazole formation.[1][3]

    • Concentrated Sulfuric Acid (H₂SO₄): A common and effective reagent for this transformation.[2][4]

    • Phosphorus Pentasulfide (P₂S₅) or Lawesson's Reagent: These reagents are excellent for converting carbonyls to thiocarbonyls and will strongly favor thiadiazole formation. However, they can sometimes lead to other side products and purification challenges.[1]

  • To Avoid Oxadiazole Formation: Be cautious with reagents that are strong dehydrating agents but less thiophilic.

Fine-tuning your reaction parameters can significantly shift the product ratio in your favor.

ParameterRecommendation for ThiadiazoleRationale
Temperature Generally, moderate temperatures (e.g., 80-90°C with POCl₃) are effective.[1]Lowering the temperature may favor the kinetic product, which is often the thiadiazole.
Reaction Time Monitor the reaction by TLC. Prolonged reaction times at high temperatures can sometimes lead to decomposition or isomerization.Drive the reaction to completion without allowing for side reactions to become significant.
Solvent Aprotic solvents are generally used. In some cases, the cyclizing agent itself can act as the solvent (e.g., POCl₃).[1]The solvent should be inert to the reaction conditions and allow for good solubility of the reactants.

If the formation of the oxadiazole byproduct cannot be completely suppressed, effective purification is crucial.

  • Column Chromatography: Silica gel chromatography is the most common method. Due to the similar polarity of the thiadiazole and oxadiazole, a careful selection of the eluent system and a long column may be necessary.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining the pure thiadiazole.

Detailed Experimental Protocol: High-Yield Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles using Phosphorus Oxychloride

This protocol is optimized to favor the formation of the desired 2-amino-5-aryl-1,3,4-thiadiazole while minimizing the 1,3,4-oxadiazole byproduct.[1]

Materials:

  • Aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, used as solvent)

  • Water

  • 50% Sodium hydroxide solution

Procedure:

  • To a stirred mixture of the aromatic carboxylic acid in POCl₃ (approximately 10 mL per 3 mmol of acid) at room temperature, cautiously add the thiosemicarbazide.

  • Heat the resulting mixture to 80-90 °C and maintain stirring for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath.

  • Very carefully and slowly, add 40 mL of cold water to the cooled mixture to quench the excess POCl₃. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Reflux the resulting suspension for 4 hours.

  • After cooling to room temperature, carefully basify the solution to a pH of 8 with a 50% sodium hydroxide solution while stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid thoroughly with water to remove any inorganic salts.

  • Dry the solid completely.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

II. Troubleshooting the Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles

The oxidative dimerization of thioamides is a common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles. While generally high-yielding, this reaction can also present challenges, including the formation of side products and low yields.

Frequently Asked Questions (FAQs)

Q1: My oxidative dimerization of a thioamide is giving a low yield of the desired 1,2,4-thiadiazole. What are the potential side reactions?

A1: A common side reaction is the hydrolysis of the starting thioamide to the corresponding amide, especially when using aqueous or protic solvents with certain oxidizing agents.[5] Over-oxidation of the thioamide can also occur, leading to a complex mixture of products.

Q2: What are some common oxidizing agents used for this transformation, and what are their pros and cons?

A2: A variety of oxidizing agents can be used, each with its own advantages and disadvantages.

Oxidizing AgentProsCons
Iodine (I₂) Readily available, effective for many substrates.[6]Can be considered less "green" than other options.
Hydrogen Peroxide (H₂O₂) An environmentally friendly oxidant, with water as the only byproduct.[3]Can sometimes lead to thioamide hydrolysis.[5]
Oxone® A readily available, inexpensive, and environmentally safe oxidant.
Propyl Phosphonic Anhydride (T3P®) An efficient, greener, and safer reagent that often gives good yields under mild conditions.
Troubleshooting Guide: Improving Yields in 1,2,4-Thiadiazole Synthesis

Issue: Low yield of the desired 3,5-disubstituted-1,2,4-thiadiazole from the oxidative dimerization of a thioamide.

This guide provides a systematic approach to improving the yield of your reaction.

Ensure your thioamide starting material is pure. Impurities can interfere with the oxidative dimerization process. If necessary, purify the thioamide by recrystallization or column chromatography before use.

The selection of the oxidizing agent and the reaction conditions are critical for a successful transformation.

  • Mild and Selective Oxidation: If you are observing significant byproduct formation due to over-oxidation or hydrolysis, consider switching to a milder and more selective oxidizing agent. For example, enzymatic methods using vanadium-dependent haloperoxidases have been shown to be highly chemoselective.[5]

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. While greener methods using water are being developed,[6] traditional methods often employ aprotic organic solvents.

  • Temperature Control: Many oxidative dimerization reactions proceed efficiently at room temperature. If your reaction is sluggish, gentle heating may be required. However, be cautious as higher temperatures can also promote side reactions.

A proper work-up procedure is essential to isolate the desired product in high purity.

  • Quenching Excess Oxidant: Ensure that any remaining oxidizing agent is quenched before work-up to prevent further reactions.

  • Extraction and Washing: A standard aqueous work-up with an appropriate organic solvent for extraction is typically employed. Washing the organic layer with a mild reducing agent solution (e.g., sodium thiosulfate) can help remove any remaining iodine.

  • Purification: Column chromatography on silica gel is a common method for purifying 1,2,4-thiadiazoles.

Visualizing the Reaction Mechanism

Understanding the reaction mechanism is crucial for effective troubleshooting. The following diagram illustrates a plausible mechanism for the iodine-catalyzed oxidative dimerization of thioamides.

G cluster_0 Step 1: Activation of Thioamide cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination and Cyclization Thioamide_1 R-C(=S)-NH₂ Intermediate_I R-C(=S⁺I)-NH₂ I⁻ Thioamide_1->Intermediate_I Iodination I2 I₂ I2->Intermediate_I Intermediate_I_2 R-C(=S⁺I)-NH₂ I⁻ Thioamide_2 R-C(=S)-NH₂ Intermediate_III Intermediate III Thioamide_2->Intermediate_III Nucleophilic Attack Intermediate_III_2 Intermediate III Intermediate_I_2->Intermediate_III Intermediate_IV Intermediate IV Thiadiazole 3,5-Disubstituted-1,2,4-Thiadiazole Intermediate_IV->Thiadiazole Tautomerization & Elimination of HI Intermediate_III_2->Intermediate_IV Elimination of HSI

Caption: Plausible mechanism for iodine-catalyzed oxidative dimerization of thioamides.

III. General Troubleshooting Workflow

When encountering issues in your thiadiazole amide synthesis, a systematic approach is key to identifying and resolving the problem.

G Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Analyze_Byproducts Identify Byproducts (MS, NMR, IR) Check_Purity->Analyze_Byproducts If pure Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Analyze_Byproducts->Optimize_Conditions Change_Reagent Change Cyclizing/Oxidizing Agent Optimize_Conditions->Change_Reagent If still problematic Purification Refine Purification Strategy Change_Reagent->Purification Success High Yield, Pure Product Purification->Success

Caption: A systematic workflow for troubleshooting thiadiazole amide synthesis.

IV. References

  • BenchChem. (2025). Identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis. BenchChem Technical Support Center.

  • BenchChem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions. BenchChem Technical Support Center.

  • Biological activity of oxadiazole and thiadiazole derivatives. PMC.

  • El-Sawy, E. R., et al. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(21), 6437.

  • Hammer, S. C., et al. (2021). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 143(10), 3845-3853.

  • Symmetrically Disubstituted Bithiophene Derivatives of 1,3,4-Oxadiazole, 1,3,4-Thiadiazole, and 1,2,4-Triazole – Spectroscopic, Electrochemical, and Spectroelectrochemical Properties. The Journal of Physical Chemistry C.

  • Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. PMC.

  • Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. GrowingScience.

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI.

  • A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers.

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

  • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. PMC.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.

  • A Comprehensive Review on Synthetic Approaches and Biological Activities of 1,3,4-oxadiazole. ResearchGate.

  • Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. PMC.

  • Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational stud. Growing Science.

  • (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate.

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI.

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. ResearchGate.

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. ResearchGate.

  • 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Semantic Scholar.

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.

  • Synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides and studying their antioxidant. Eurasian Chemical Communications.

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.

  • Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. Google Patents.

  • Green synthesis of 1,2,4-thiadizoles from thioamides in water using molecular oxygen as an oxidant. Chinese Journal of Chemistry.

  • Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica.

  • Metal-Free Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives. Synfacts.

  • Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. BenchChem.

  • Facile access to 3,5-disubstituted 1,2,4-thiadiazoles via T3P®-mediated oxidative dimerization of thioamides. New Journal of Chemistry.

  • Scheme 18. Oxidative dimerization of thioamides 42 with Oxone to form 1,2,4-thiadiazoles 43.[7]. ResearchGate.

  • Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1][2]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Frontiers in Chemistry.

  • Reaction products of 1, 3, 4-thiadiazole-2, 5-dithol and nu-substituted thiocarbamylhalides and their preparation. Google Patents.

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

Sources

stability of 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid in DMSO and methanol

Technical Support Center: Stability of 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid when solubilized in Dimethyl Sulfoxide (DMSO) and methanol. Our goal is to equip you with the foundational knowledge and practical experimental protocols to confidently assess the stability of this compound in your specific laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid in solution?

When evaluating the stability of 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid, two primary areas of the molecular structure warrant close attention for potential degradation:

  • The Acyl-Carbamoyl Linkage: This functional group is susceptible to solvolysis, particularly in protic solvents like methanol. The lone pair of electrons on the methanol oxygen can attack the electrophilic carbonyl carbon of the carbamoyl group, potentially leading to cleavage of the amide bond. This would result in the formation of methyl 4-carbamoylbutyrate and 2-amino-1,3,4-thiadiazole.

  • The 1,3,4-Thiadiazole Ring: While generally aromatic and stable, heterocyclic rings can be susceptible to degradation under harsh conditions such as strong acids, bases, or potent oxidizing agents.[4] However, under typical storage and experimental conditions, the thiadiazole ring is expected to be relatively robust.[4][5][6][7]

Q2: Is DMSO a suitable solvent for long-term storage of this compound?

DMSO is a polar aprotic solvent and is generally considered an excellent choice for solubilizing and storing a wide range of organic molecules for biological assays.[1][3][8] It is less likely to react directly with the acyl-carbamoyl linkage compared to protic solvents. However, the stability in DMSO can be affected by several factors:

  • Water Content: DMSO is hygroscopic and can absorb atmospheric moisture. The presence of water can facilitate hydrolysis of the acyl-carbamoyl bond over extended periods.

  • Purity of DMSO: The use of high-purity, anhydrous DMSO is crucial to minimize the risk of degradation.

  • Storage Conditions: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed containers to minimize water absorption and freeze-thaw cycles.[9]

Studies have shown that most compounds remain stable in DMSO for extended periods when stored correctly.[9]

Q3: What are the potential risks of using methanol as a solvent?

Methanol is a polar protic solvent and, as mentioned, poses a risk of solvolysis.[2] Specifically, methanolysis can occur where methanol acts as a nucleophile and attacks the carbamoyl carbonyl group. This reaction would lead to the degradation of the parent compound. The rate of this degradation is dependent on temperature, pH (if aqueous media is present), and the presence of any catalysts. For this reason, stock solutions in methanol are generally not recommended for long-term storage without prior stability validation.

Q4: How can I experimentally determine the stability of my compound in DMSO and methanol?

A systematic stability study is the most reliable way to determine the stability of 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid in your chosen solvent. This typically involves incubating the compound in the solvent under defined conditions and monitoring its concentration over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

Troubleshooting Guide & Experimental Protocols

This section provides a step-by-step guide to help you design and execute a stability study for 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid.

Issue: Unexplained loss of compound activity or inconsistent results in biological assays.

This could be an indication of compound instability in the stock solution or assay medium.

Solution: Perform a time-course stability study.

Objective: To quantify the degradation of 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid in DMSO and methanol over time at various temperatures.

Materials:

  • 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid

  • High-purity, anhydrous DMSO

  • HPLC-grade methanol

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Calibrated analytical balance and volumetric flasks

  • Incubators or water baths set to desired temperatures (e.g., Room Temperature (25°C) and 37°C)

Protocol 1: Stability Assessment by HPLC/LC-MS
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid in both DMSO and methanol to a final concentration of 10 mM.

    • Ensure complete dissolution.

  • Incubation:

    • Aliquot the stock solutions into multiple sealed vials for each solvent and temperature condition.

    • Incubate the vials at room temperature (25°C) and 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial for each condition.

    • The t=0 sample should be processed immediately after preparation.

  • Sample Analysis:

    • For each time point, dilute an aliquot of the incubated solution to a suitable concentration for HPLC or LC-MS analysis (e.g., 100 µM) using an appropriate mobile phase or a compatible solvent.

    • Analyze the samples by a validated HPLC/LC-MS method to determine the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of compound remaining versus time for each condition.

Data Presentation

Table 1: Stability of 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid in DMSO and Methanol

SolventTemperature (°C)% Remaining at 2h% Remaining at 4h% Remaining at 8h% Remaining at 24h% Remaining at 48h
DMSO25
DMSO37
Methanol25
Methanol37

This table should be populated with your experimental data.

Visualizing Experimental Workflows and Potential Degradation

Experimental Workflow Diagram

Gcluster_prep1. Preparationcluster_incubation2. Incubationcluster_sampling3. Sampling & Analysiscluster_data4. Data Analysisprep_stockPrepare 10 mM Stock Solutions(DMSO & Methanol)aliquotAliquot into Vialsprep_stock->aliquotincubate_rtIncubate at RT (25°C)aliquot->incubate_rtincubate_37Incubate at 37°Caliquot->incubate_37time_pointsSample at t = 0, 2, 4, 8, 24, 48hincubate_rt->time_pointsincubate_37->time_pointsdiluteDilute Samplestime_points->dilutehplc_msAnalyze by HPLC/LC-MSdilute->hplc_mscalc_percentCalculate % Remaining vs. t=0hplc_ms->calc_percentplot_dataPlot % Remaining vs. Timecalc_percent->plot_data

Caption: Workflow for assessing compound stability.

Potential Degradation Pathway in Methanol

Gcluster_productsDegradation Productsparent4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acidC₉H₁₁N₃O₃Sprod1Methyl 4-carbamoylbutyrateC₆H₁₁NO₃parent->prod1Methanolysisprod22-Amino-1,3,4-thiadiazoleC₂H₃N₃Sparent->prod2Methanolysis

Caption: Potential solvolysis in methanol.

References

  • Vertex AI Search. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing.
  • Slideshare. (n.d.).
  • Chemical Insight. (2026, February 9).
  • Yin, H., & Racha, J. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. Drug Metabolism and Disposition, 29(2), 185-193.
  • Kevill, D. N., & D'Souza, M. J. (2016).
  • ResearchGate. (2020, November 3). How may I determine the stability of a compound in order to conduct an MIC test?
  • Cheng, X., Hochlowski, J., & Tang, H. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-298.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • BenchChem. (2025, December).
  • IUPAC. (n.d.).
  • Kevill, D. N., & D'Souza, M. J. (2016).
  • Innovative Applic
  • WuXi AppTec DMPK. (n.d.). Solution Stability Study.
  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397.
  • Kevill, D. N., & D'Souza, M. J. (2007). Correlations of the Specific Rates of Solvolysis of Aromatic Carbamoyl Chlorides, Chloroformates, Chlorothionoformates, and Chlorodithioformates Revisited. International Journal of Molecular Sciences, 8(4), 346-362.
  • Purosolv. (2025, August 20).
  • Wang, Y., et al. (2024). Investigation of Antibody Tolerance in Methanol for Analytical Purposes: Methanol Effect Patterns and Molecular Mechanisms. Advanced Science, e2309929.
  • Kevill, D. N., & D'Souza, M. J. (2016).
  • Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357.
  • Al-Azzawi, A. M. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(1), 1-8.
  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
  • Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(11), 1759-1765.
  • VSNCHEM. (n.d.). vz27619 4-([1][2][3]thiadiazol-2-ylcarbamoyl)-butyric acid.

  • Sigma-Aldrich. (n.d.). 2-methyl-4-([1][2][3]thiadiazol-2-ylcarbamoyl)-butyric acid AldrichCPR.

  • Yurttaş, L., et al. (2016). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 21(5), 633.
  • Chauhan, H. S., & Singh, A. (2025). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers.
  • Taylor & Francis. (n.d.). Thiadiazoles – Knowledge and References.
  • Al-Warhi, T., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(11), 3617.
  • Li, Y., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 658428.
  • Sun, N., Jin, J., Lei, C., & He, F. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(15), 8567-8569.
  • Li, Y., et al. (2022).
  • ResearchGate. (2025, December 9). (PDF) Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles.
  • Green Chemistry (RSC Publishing). (n.d.).
  • MDPI. (2022, December 6). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
  • Scholars Middle East Publishers. (2025, June 5).
  • Frontiers. (2022, September 27). Novel botanical active component derivatives containing carboxamide and 1,3,4-Thiadiazole thioether moieties.

Validation & Comparative

A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of Thiadiazole-2-ylcarbamoyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Among the heterocyclic scaffolds of medicinal chemistry interest, the thiadiazole-2-ylcarbamoyl moiety has emerged as a significant pharmacophore in a variety of therapeutic agents. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) techniques, stands as a cornerstone for the structural elucidation of these compounds. This guide provides an in-depth analysis of the fragmentation patterns of thiadiazole-2-ylcarbamoyl derivatives, offering a comparative overview of ionization techniques and detailed experimental protocols to empower researchers in their analytical endeavors.

The Structural Significance of the Thiadiazole-2-ylcarbamoyl Moiety

The 1,3,4-thiadiazole ring is a versatile heterocyclic system known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When coupled with a carbamoyl linkage at the 2-position, it forms the thiadiazole-2-ylcarbamoyl core, a structural motif present in a number of compounds currently under investigation in medicinal chemistry. The ability to accurately characterize these molecules by mass spectrometry is crucial for metabolism studies, impurity profiling, and quality control in drug development.

Deciphering the Fragmentation Code: Key Cleavage Pathways

Under collision-induced dissociation (CID) in tandem mass spectrometry, thiadiazole-2-ylcarbamoyl compounds exhibit characteristic fragmentation patterns. The primary fragmentation events are dictated by the inherent chemical properties of the thiadiazole ring and the carbamoyl linker. While the exact fragmentation pathway can be influenced by the nature and position of substituents, two main fragmentation routes are consistently observed: cleavage of the carbamoyl linkage and fragmentation of the thiadiazole ring .

A proposed general fragmentation pathway for a generic N-aryl-N'-(5-substituted-1,3,4-thiadiazol-2-yl)urea is illustrated below.

cluster_0 Carbamoyl Linkage Cleavage cluster_1 Thiadiazole Ring Fragmentation M [M+H]+ F1 [Aryl-NCO+H]+ M->F1 Cleavage a F2 [2-Amino-5-R-1,3,4-thiadiazole+H]+ M->F2 Cleavage b F4 Aryl Isocyanate Radical Cation F1->F4 Rearrangement F3 Thiadiazole Ring Fragments F2->F3

Caption: Proposed fragmentation pathways of thiadiazole-2-ylcarbamoyl compounds.

Cleavage of the Carbamoyl Linkage

The urea or carbamate bond is often the most labile site in the molecule under CID conditions. Two principal cleavage patterns are observed:

  • Cleavage 'a' (α-cleavage to the carbonyl): This involves the cleavage of the C-N bond between the carbonyl carbon and the nitrogen of the aryl group. This fragmentation pathway typically results in the formation of a protonated aryl isocyanate or a related fragment ion. The charge is retained on the aryl-containing fragment.

  • Cleavage 'b' (cleavage of the N-C(O) bond): This pathway involves the cleavage of the bond between the thiadiazole ring and the carbamoyl group, leading to the formation of a protonated 2-amino-5-substituted-1,3,4-thiadiazole ion. This is often a prominent fragment, as the charge can be stabilized on the heterocyclic ring. Studies on N,N'-substituted ureas have shown that the elimination of an isocyanate moiety is a characteristic fragmentation pathway[1].

Fragmentation of the Thiadiazole Ring

Following the initial cleavage of the carbamoyl linkage, the resulting protonated 2-amino-thiadiazole fragment can undergo further fragmentation. The 1,3,4-thiadiazole ring is susceptible to ring-opening and subsequent fragmentation, leading to the loss of small neutral molecules such as HCN, H₂S, or CS₂. The specific fragmentation pattern of the thiadiazole ring is highly dependent on the nature of the substituent at the 5-position. For instance, the fragmentation of 1,2,3-thiadiazole derivatives is often characterized by the initial loss of a neutral nitrogen molecule (N₂)[2]. While the 1,3,4-thiadiazole isomer does not contain an N-N bond, analogous ring fragmentation processes leading to characteristic neutral losses are expected.

Comparative Analysis of Ionization Techniques: ESI vs. APCI

The choice of ionization technique is critical for obtaining high-quality mass spectra. For thiadiazole-2-ylcarbamoyl compounds, which are typically polar to semi-polar small molecules, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization occurs in the liquid phase through the formation of a fine spray of charged droplets.Ionization occurs in the gas phase through corona discharge.
Analyte Polarity Best suited for polar and ionic compounds.Suitable for less polar to non-polar compounds.
Thermal Stability Gentle ionization technique, suitable for thermally labile compounds.Involves heating to vaporize the sample, which can cause degradation of thermally sensitive compounds.
Adduct Formation Prone to the formation of adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).Less prone to adduct formation.
Sensitivity Generally very sensitive for polar analytes.Sensitivity can be higher for less polar compounds that do not ionize well by ESI.
Recommendation for Thiadiazole-2-ylcarbamoyl Compounds Primary choice. The polarity of the carbamoyl group and the heterocyclic nature of the thiadiazole ring make these compounds well-suited for ESI.Alternative choice. Can be useful for less polar derivatives or when ESI produces excessive adducts.

Table 1: Comparison of ESI and APCI for the Analysis of Thiadiazole-2-ylcarbamoyl Compounds.

Experimental Protocol: A Step-by-Step Guide to Tandem Mass Spectrometry Analysis

This section provides a detailed protocol for the analysis of thiadiazole-2-ylcarbamoyl compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization.

A Sample Preparation B LC Separation A->B C MS Analysis (Full Scan) B->C D Tandem MS (MS/MS) Analysis C->D E Data Analysis D->E

Caption: Experimental workflow for LC-MS/MS analysis.

Sample Preparation
  • Standard Solutions: Prepare stock solutions of the thiadiazole-2-ylcarbamoyl compounds in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solutions with the initial mobile phase to a final concentration range of 1-10 µg/mL.

  • Biological Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or further diluted.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is generally suitable for the separation of these compounds.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of organic phase (e.g., 5% B) and increase it to a high percentage (e.g., 95% B) over several minutes to elute the compounds.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for these compounds due to the presence of basic nitrogen atoms that are readily protonated.

  • Full Scan (MS1): Acquire full scan mass spectra over a mass range that encompasses the expected molecular weights of the compounds (e.g., m/z 100-1000). This will be used to determine the m/z of the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS):

    • Precursor Ion Selection: Select the [M+H]⁺ ion of the target compound for fragmentation.

    • Collision Gas: Argon is typically used as the collision gas.

    • Collision Energy (CE): The optimal collision energy will vary depending on the specific compound and the instrument used. It is recommended to perform a collision energy optimization experiment by ramping the CE (e.g., from 10 to 40 eV) to find the value that produces the most informative fragment ion spectrum. A stepped normalized collision energy (SNCE) approach can also be beneficial for obtaining a wider range of fragment ions[3].

Data Analysis
  • Software: Utilize the instrument manufacturer's software for data acquisition and analysis.

  • Fragmentation Pattern Interpretation: Analyze the MS/MS spectra to identify the characteristic fragment ions resulting from the cleavage of the carbamoyl linkage and the fragmentation of the thiadiazole ring.

  • Structural Confirmation: The observed fragmentation pattern, in conjunction with the accurate mass measurement of the precursor and fragment ions, can be used to confirm the structure of the compound.

Conclusion

The mass spectrometric analysis of thiadiazole-2-ylcarbamoyl compounds provides a wealth of structural information that is indispensable for drug discovery and development. By understanding the fundamental fragmentation pathways involving the carbamoyl linkage and the thiadiazole ring, researchers can confidently identify and characterize these important molecules. The choice of ESI as the ionization technique, coupled with a systematic approach to LC-MS/MS method development, will ensure the acquisition of high-quality, reproducible data. This guide serves as a foundational resource for scientists and professionals, enabling them to leverage the power of mass spectrometry in their research with thiadiazole-2-ylcarbamoyl compounds.

References

  • Srisailam, K., & Veeresham, C. (2013). a–c Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2).
  • LC-MS in Drug Analysis: Methods and Protocols. (2025).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog.
  • Tran, T. H., et al. (2020). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances.
  • Dong, F., & Liu, J. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Application of LCMS in small-molecule drug development. (2016). New Food Magazine.
  • Real-Time Collisional Energy Optimization on the Orbitrap Fusion Platform for Confident Unknown Identific
  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Refubium - Freie Universität Berlin.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflamm
  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). PubMed.
  • Synthesis of N,N′‐disubstituted urea derivatives 8c‐8j, 9a and their structures. (n.d.).
  • Effect of collision energy on the fragmentation pattern. The analyte... (n.d.).
  • Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. (2025). Mass Spectrometry Letters - KoreaScience.
  • Mass fragmentation pattern of compound 7. thiadiazole and reflux for 3... (n.d.).
  • The mass spectra of some bis[5‐(2‐mercapto‐1,3,4‐thiadiazolyl)
  • Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling. (n.d.). PMC.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). MDPI.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PMC.
  • Sun, N.-B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.
  • A study of the electrospray ionisation and ion‐trap fragmentation of [M − H]− ions of new 3,5‐disubstituted tetrahydro‐2H‐1,3,5‐thiadiazin‐2‐thiones. (2001). DOI.
  • N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}. (n.d.). Vulcanchem.
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025). Uni Halle.
  • Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XII. N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. (2021).
  • Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). (2015). PubMed.
  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2025).
  • Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVII. N-(3-Bromoadamantan-1-yl)-3-R-ureas and Symmetrical Bis-ureas. (2024).

Sources

Comparative Guide: Antimicrobial Efficacy of Thiadiazole vs. Sulfathiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While Sulfathiazole remains a foundational sulfonamide antibiotic, its utility is increasingly limited by widespread resistance (DHPS mutations) and narrow mechanistic action. Novel 1,3,4-Thiadiazole derivatives have emerged as superior alternatives in modern drug discovery. Unlike sulfathiazole, which relies solely on folate pathway inhibition, recent thiadiazole scaffolds demonstrate multi-target efficacy—inhibiting DNA gyrase, disrupting cell membranes, and exhibiting potent activity against multidrug-resistant (MDR) strains with MIC values frequently <2 µg/mL.

Structural & Mechanistic Divergence

To understand the shift in efficacy, one must analyze the molecular architecture. Sulfathiazole contains a thiadiazole ring, but it is functionally constrained as an


-substituent of the sulfonamide core. In contrast, modern derivatives utilize the 1,3,4-thiadiazole ring as the central pharmacophore.
Mechanism of Action (MoA) Analysis
  • Sulfathiazole (The Classical Inhibitor): Acts as a competitive inhibitor of dihydropteroate synthase (DHPS). It mimics PABA (para-aminobenzoic acid), blocking the synthesis of dihydrofolic acid. Limitation: A single point mutation in the folP gene (encoding DHPS) renders bacteria resistant.

  • 1,3,4-Thiadiazole Derivatives (The Multi-Target Scaffold): These compounds act as bioisosteres of thiazoles but possess a unique "two-electron donor" system (N-C-S). Recent studies (2020–2025) identify three distinct mechanisms:

    • DNA Gyrase Inhibition: Blocking bacterial DNA replication (similar to fluoroquinolones).

    • Membrane Disruption: Lipophilic derivatives penetrate and destabilize the peptidoglycan layer.

    • Enzyme Modulation: Inhibition of bacterial carbonic anhydrase and glycolysis pathways.

Visualization: Comparative Signaling Pathways

The following diagram illustrates the bottleneck created by Sulfathiazole versus the multi-pronged attack of novel Thiadiazole derivatives.

MoA_Comparison PABA PABA Precursor DHPS DHPS Enzyme (Folate Synthesis) PABA->DHPS Substrate Bacterial_Death Bacterial Cell Death DHPS->Bacterial_Death Resistance Resistance via folP Mutation DHPS->Resistance High Frequency DNA_Gyrase DNA Gyrase (Replication) DNA_Gyrase->Bacterial_Death Cell_Wall Cell Membrane Integrity Cell_Wall->Bacterial_Death Sulfathiazole Sulfathiazole (Classical Sulfonamide) Sulfathiazole->DHPS Competitive Inhibition Thiadiazole Novel 1,3,4-Thiadiazole Derivatives Thiadiazole->DHPS Weak Inhibition (Derivative dependent) Thiadiazole->DNA_Gyrase Inhibits Thiadiazole->Cell_Wall Disrupts

Caption: Sulfathiazole targets only DHPS (prone to resistance), while novel Thiadiazoles target DNA Gyrase and Cell Walls.

Comparative Efficacy Data

The following data synthesizes results from recent Structure-Activity Relationship (SAR) studies (2022–2025), contrasting classical sulfathiazole against optimized thiadiazole derivatives (e.g., Schiff base or amide-linked scaffolds).

Table 1: Antimicrobial Potency (MIC Values)
Compound ClassTarget OrganismMIC Range (µg/mL)Resistance ProfileKey SAR Feature
Sulfathiazole (Control)S. aureus (Sensitive)32 – 64SusceptibleSulfonamide core
Sulfathiazole (Control)S. aureus (MRSA)> 128 (Resistant)High Resistance Ineffective against mecA strains
Thiadiazole Derivative (32h) E. coli1.95 LowIsopropyl substituent at C-5
Thiadiazole-Amide (Cmpd 30) Xanthomonas spp.1.8 – 2.1LowAmide moiety enhances uptake
Thiadiazole Schiff Base P. aeruginosa4 – 16ModerateLipophilic side chains

Key Insight: Novel thiadiazole derivatives often achieve MICs <2 µg/mL, comparable to or better than standard antibiotics like Ampicillin (MIC ~4-8 µg/mL) in resistant strains. The addition of lipophilic groups (e.g., alkylamines) at position 5 of the thiadiazole ring significantly enhances membrane permeability and antibacterial potency.

Experimental Validation Protocol

To validate these findings in your own laboratory, use the Broth Microdilution Method (CLSI M07 Standard) with a TTC (Triphenyltetrazolium Chloride) indicator for precise endpoint detection.

Protocol: CLSI-Compliant Microdilution with TTC

Objective: Determine Minimum Inhibitory Concentration (MIC) with colorimetric validation.

Reagents:

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • 0.5% TTC solution (sterile).

  • Test Compounds (dissolved in DMSO; final well concentration <1% DMSO).

  • Standardized Inoculum (

    
     CFU/mL).
    

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in MHB.

  • Plate Setup: Dispense 100 µL MHB into 96-well plates. Perform serial 2-fold dilutions of the Thiadiazole/Sulfathiazole derivatives.

  • Inoculation: Add 100 µL of diluted inoculum to each well.

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout (The TTC Step): Add 20 µL of TTC solution to each well. Incubate for an additional 30–60 minutes.

    • Pink/Red: Viable bacteria (Resistant).

    • Clear: No growth (Inhibited).

Visualization: Experimental Workflow

Protocol_Workflow Start Compound Prep (DMSO Stock) Dilution Serial Dilution (96-well Plate) Start->Dilution Inoculum Add Bacteria (5x10^5 CFU/mL) Dilution->Inoculum Incubate Incubate 18h @ 35°C Inoculum->Incubate TTC Add TTC Indicator Incubate->TTC Read Read MIC (Clear = Potent) TTC->Read

Caption: Step-by-step CLSI microdilution workflow utilizing TTC for colorimetric MIC determination.

Safety & Pharmacological Context

While Sulfathiazole is associated with hypersensitivity reactions (Stevens-Johnson syndrome) and crystalluria due to low solubility in acidic urine, 1,3,4-thiadiazole derivatives generally exhibit improved pharmacokinetic profiles.

  • Toxicity: Recent reviews indicate that the 1,3,4-thiadiazole core possesses high metabolic stability and low toxicity in higher vertebrates.[1]

  • Lipophilicity: The ability to modify the 2- and 5-positions allows researchers to tune lipophilicity (logP), optimizing oral bioavailability without compromising safety.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Jain, A. K., et al. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives: A Systematic Review. MDPI Pharmaceuticals. [Link][2]

  • Khamitova, C., et al. (2024).[3] Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Mini-Reviews in Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5340, Sulfathiazole. [Link]

Sources

Comparative Guide to the Elemental Analysis and Purity Validation of 4-(Thiadiazol-2-ylcarbamoyl)-butyric acid

Comparative Guide to the Elemental Analysis and Purity Validation of 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid

Introduction

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The compound 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid, a molecule of interest due to the prevalence of the 1,3,4-thiadiazole scaffold in medicinally active compounds, requires rigorous analytical scrutiny to establish its elemental composition and purity.[4][5][6] This guide provides an in-depth, comparative analysis of the essential techniques employed for this purpose, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The structural integrity and purity of a potential drug candidate directly influence its pharmacological and toxicological profile. Therefore, employing a suite of orthogonal analytical methods is not merely a regulatory requirement but a scientific necessity to ensure the safety and efficacy of the final drug product.[7][8] This document will explore the foundational technique of combustion analysis for elemental composition determination and compare and contrast various chromatographic and spectroscopic methods for purity validation, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

I. Elemental Analysis: The Cornerstone of Structural Confirmation

Elemental analysis serves as the initial and fundamental verification of a synthesized compound's empirical formula.[9][10] For an organic molecule like 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid (C₈H₁₁N₃O₃S), determining the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) is crucial.

A. Combustion Analysis: The Gold Standard

Combustion analysis is the preeminent method for determining the CHNS content of organic compounds.[1][2] The technique involves the complete combustion of a sample in a high-oxygen environment, which converts the constituent elements into simple gaseous oxides (CO₂, H₂O, N₂, SO₂).[11][12] These gases are then separated and quantified by various detectors, allowing for the calculation of the elemental composition of the original sample.[13]

Experimental Protocol: CHNS Combustion Analysis
  • Instrument Preparation: Ensure the combustion analyzer is calibrated with certified standards (e.g., acetanilide, sulfanilamide) to guarantee accuracy and precision.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid sample into a tin capsule.

  • Combustion: Place the capsule into the autosampler. The instrument will drop the sample into a high-temperature (typically 900-1000 °C) furnace containing an oxidant (e.g., tungsten(VI) oxide on alumina).

  • Gas Separation and Detection: The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated by a gas chromatography column. A thermal conductivity detector (TCD) quantifies the C, H, N, and S containing gases.

  • Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the sample weight.

Data Presentation: Expected vs. Experimental
ElementTheoretical %Experimental % (Example)Acceptance Criteria
Carbon (C)41.9141.85± 0.4%
Hydrogen (H)4.844.88± 0.4%
Nitrogen (N)18.3318.29± 0.4%
Sulfur (S)13.9914.05± 0.4%

Causality Behind Experimental Choices: The use of certified standards is critical for establishing a valid calibration curve, which directly impacts the accuracy of the final results. The small sample size minimizes the risk of incomplete combustion.

B. Alternative and Complementary Techniques

While combustion analysis is the primary method, other techniques can provide elemental information, though they are often used for different purposes.

  • Inductively Coupled Plasma (ICP-MS/OES): Primarily used for trace metal analysis and not suitable for bulk CHNS determination.[11]

  • X-ray Fluorescence (XRF): A non-destructive technique that is more suited for the analysis of inorganic materials and heavier elements.[1]

II. Purity Validation: A Multi-faceted Approach

Purity is a critical attribute of any active pharmaceutical ingredient (API).[7] A comprehensive purity assessment involves the use of multiple analytical techniques to detect and quantify impurities, which can include starting materials, by-products, and degradation products.

A. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[7][14][15] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[16]

Experimental Protocol: Reversed-Phase HPLC for Purity Determination
  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Accurately prepare a standard solution of 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

  • Sample Preparation: Prepare a sample solution of the test article at the same concentration as the standard.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar organic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase for reversed-phase chromatography, providing good peak shape and MS compatibility.
Gradient 10-90% B over 20 minutesA gradient elution is necessary to separate impurities with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Detection UV at 254 nmThe thiadiazole ring is expected to have strong UV absorbance.
Injection Volume 10 µL
  • Data Analysis: Calculate the purity of the sample by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Comparative Data: HPLC vs. Other Techniques

| Technique | Strengths | Limitations | Suitability for Purity | | :--- | :--- | :--- | | HPLC | High resolution, quantitative, robust.[14] | Requires a chromophore for UV detection. | Excellent: The gold standard for routine purity testing. | | Gas Chromatography (GC) | High efficiency for volatile compounds.[17] | Not suitable for non-volatile or thermally labile compounds like the topic compound without derivatization. | Poor: Unsuitable for this specific molecule. | | Thin-Layer Chromatography (TLC) | Simple, rapid, low cost.[7] | Primarily qualitative, lower resolution. | Fair: Useful for reaction monitoring and preliminary screening. |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Structure and Subtle Impurities

NMR spectroscopy is an unparalleled technique for structural elucidation and can also be a powerful tool for purity assessment.[18][19][20] ¹H NMR, in particular, can be used for quantitative purposes (qNMR) to determine purity against a certified internal standard.

Experimental Protocol: ¹H NMR for Purity Assessment
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid) into an NMR tube.

  • Solvent Addition: Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

  • Data Processing and Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the sample can be calculated using the following formula:

    Purity (%) = (Area_analyte / N_analyte) * (N_standard / Area_standard) * (MW_analyte / MW_standard) * (Weight_standard / Weight_analyte) * Purity_standard

    Where:

    • Area = Integral area of the respective signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • Weight = Mass

    • Purity_standard = Purity of the internal standard

Trustworthiness of the Protocol: This qNMR protocol is a self-validating system as the purity is determined relative to a highly pure, certified reference material.

C. Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[3][21][22] It is essential for confirming the molecular weight of the target compound and for identifying the structure of unknown impurities, often in conjunction with a separation technique like LC-MS.[23][24]

Experimental Protocol: LC-MS for Impurity Identification
  • LC Separation: Perform an HPLC separation as described in section II.A.

  • Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The mass analyzer (e.g., Time-of-Flight - TOF, or Quadrupole) separates the ions based on their mass-to-charge ratio.

  • Data Interpretation: The resulting mass spectrum will show a peak for the molecular ion of 4-([1][2][3]Thiadiazol-2-ylcarbamoyl)-butyric acid (e.g., [M+H]⁺ at m/z 230.06). Peaks corresponding to impurities can be further analyzed by fragmentation (MS/MS) to elucidate their structures.[25]

III. Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the analytical process for elemental analysis and purity validation.

Elemental_Analysis_Workflowcluster_synthesisSynthesis & Isolationcluster_analysisElemental Analysiscluster_validationStructure & Purity ValidationSynthesized_CompoundSynthesized 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acidSample_WeighingAccurate Weighing (1-3 mg)Synthesized_Compound->Sample_WeighingHPLCHPLC Purity (%)Synthesized_Compound->HPLCNMRNMR (Structure & qNMR Purity)Synthesized_Compound->NMRMSMS (Molecular Weight & Impurity ID)Synthesized_Compound->MSCombustionCombustion Analysis (CHNS)Sample_Weighing->CombustionData_AnalysisElemental Composition (%)Combustion->Data_Analysis

Caption: A workflow for the elemental analysis and purity validation of a synthesized compound.

Purity_Validation_LogicPurityOverall Purity AssessmentHPLCHPLC(Quantitative Purity)Purity->HPLCNMRNMR(Structural Confirmation& Quantitative Purity)Purity->NMRMSMass Spectrometry(Molecular Weight & Impurity ID)Purity->MSElementalElemental Analysis(Empirical Formula)Purity->Elemental

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of Substituted Thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of substituted thiadiazoles, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals. We will explore how molecular structure and environmental factors influence the electronic absorption properties of this versatile heterocyclic scaffold.

Introduction: The Versatile Thiadiazole Core

Thiadiazoles are five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[1] Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged structures in medicinal chemistry and materials science.[1] The various isomers, particularly 1,3,4-thiadiazole, serve as the foundation for numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

The biological and electronic functions of thiadiazole derivatives are intrinsically linked to their molecular structure. UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions within these molecules. The position of the absorption maximum (λmax) is highly sensitive to the nature and position of substituents on the thiadiazole ring, providing critical insights into the molecule's electronic architecture.

The Principle: What UV-Vis Spectroscopy Reveals About Thiadiazoles

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For thiadiazoles, the key electronic transitions are typically:

  • π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are usually high-energy transitions, resulting in strong absorption bands in the UV region (typically < 300 nm).

  • n → π* Transitions: This is the excitation of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen or sulfur atom, to a π* antibonding orbital. These transitions are lower in energy and often appear as weaker bands or shoulders at longer wavelengths (> 300 nm).[5]

The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the λmax. Substituents that alter the energy of these frontier orbitals will, therefore, shift the absorption maximum. A smaller HOMO-LUMO gap results in absorption at a longer wavelength (a bathochromic or red shift), while a larger gap causes absorption at a shorter wavelength (a hypsochromic or blue shift).[6][7]

Comparative Analysis: The Impact of Substitution on λmax

The electronic properties of the thiadiazole ring can be finely tuned by introducing various substituents. This allows for the rational design of molecules with specific optical properties.

Effect of Electron-Donating vs. Electron-Withdrawing Groups

The nature of the substituent attached to the thiadiazole core is a primary determinant of the λmax.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), or methoxy (-OCH3) increase the electron density of the aromatic system. This generally raises the energy of the HOMO more than the LUMO, narrowing the HOMO-LUMO gap. The result is a bathochromic (red) shift to longer wavelengths.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or trifluoromethyl (-CF3) decrease the electron density of the ring. These groups typically lower the energy of the LUMO, which can lead to shifts in the absorption maxima. For instance, the presence of a trifluoromethyl group on a 2-amino-1,3,4-thiadiazole results in an absorption maximum around 255 nm.[8]

The interplay between donor and acceptor groups is critical. Azo dyes incorporating a 1,3,4-thiadiazole as an electron acceptor show that stronger electron-donating groups lead to a smaller energy gap and a corresponding red shift in absorption.[7]

Below is a conceptual diagram illustrating this principle.

G cluster_0 Unsubstituted Core cluster_1 With Electron Donating Group (EDG) cluster_2 With Electron Withdrawing Group (EWG) U_LUMO LUMO U_HOMO HOMO U_arrow ΔE EDG_LUMO LUMO EDG_HOMO HOMO ↑ EDG_arrow ΔE (smaller) Bathochromic Shift (Red Shift) EWG_LUMO LUMO ↓ EWG_HOMO HOMO EWG_arrow ΔE (larger) Hypsochromic Shift (Blue Shift)

Caption: Effect of substituents on HOMO-LUMO energy gaps.

Influence of Environmental Factors: Solvent and pH

The absorption spectrum of a thiadiazole derivative can be significantly influenced by its environment.

  • Solvatochromism: A change in the absorption wavelength with a change in solvent polarity is known as solvatochromism. For example, the λmax for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole shows a slight shift from 254.95 nm in methanol to 255.11 nm in water, indicating minor solvent effects for this particular structure.[8] More polar solvents can stabilize either the ground or excited state, altering the energy gap.

  • pH Dependence: The acidity or basicity of the solution can dramatically alter the electronic structure by protonating or deprotonating basic or acidic sites, such as the nitrogen atoms of the thiadiazole ring or substituents. Studies on 2-amino-5-phenyl-1,3,4-thiadiazole derivatives show very clear changes in the shape and position of absorption bands as the pH is varied from 2 to 12.[9] This is often due to the protonation of a ring nitrogen at low pH or deprotonation of a substituent (like a hydroxyl group) at high pH.[10]

Data Summary: λmax of Selected Thiadiazole Derivatives

The following table summarizes experimental UV-Vis absorption maxima for several substituted 1,3,4-thiadiazole derivatives, showcasing the effects discussed.

Compound/Derivative StructureSolvent/Conditionsλmax (nm)Key ObservationsReference
5-(3-methoxyphenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amineDMSO245, 276, 353Multiple bands corresponding to various electronic transitions within the complex aromatic system.[4]
5-(4-methoxyphenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amineDMSO241, 368The strong electron-withdrawing nitro group causes a significant shift in one of the absorption bands.[4]
5-(3-methoxyphenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amineDMSO243, 267, 374The combination of substituents results in the longest wavelength absorption maximum in this series.[4]
2-amino-5-trifluoromethyl-1,3,4-thiadiazoleMethanol / Water254.95 / 255.11Shows a primary absorption band in the mid-UV range with minimal solvatochromic shift.[8]
5-amino-1,3,4-thiadiazole hydrochlorideAcetone209 (n→σ), 249 (π→π), 321 (n→π*)Clear assignment of different transition types is possible.[5]
2-amino-5-phenyl-1,3,4-thiadiazole (TB)WaterVaries with pH (e.g., ~330-350 nm)Demonstrates significant spectral shifts with changes in pH, indicating protonation/deprotonation events.[9]

Experimental Protocol: A Self-Validating Workflow for UV-Vis Analysis

This section provides a robust, step-by-step methodology for acquiring high-quality UV-Vis absorption spectra of novel thiadiazole derivatives. The logic behind each step is explained to ensure data integrity.

Workflow Overview

Caption: Experimental workflow for UV-Vis analysis of thiadiazoles.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Action: Choose a spectroscopic grade solvent in which the thiadiazole derivative is readily soluble. Common choices include ethanol, methanol, acetonitrile, or DMSO.

    • Causality: The solvent must be transparent in the desired UV-Vis range (typically >200 nm) to avoid interference with the sample's absorbance. The choice can also be used to intentionally study solvatochromic effects.

  • Sample Preparation:

    • Action: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a precise volume of the chosen solvent (e.g., 10 mL) to create a stock solution.

    • Action: Perform a serial dilution to prepare a working solution. The final concentration should be adjusted so that the maximum absorbance falls between 0.1 and 1.0.

    • Causality: This concentration range ensures the data adheres to the Beer-Lambert Law, providing a linear relationship between absorbance and concentration, which is crucial for quantitative analysis and data reproducibility.

  • Instrument Setup and Baseline Correction:

    • Action: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20 minutes. Set the desired wavelength range (e.g., 200-800 nm).

    • Action: Fill a quartz cuvette with the pure solvent used for sample preparation. This is the "blank." Place it in the spectrophotometer and run a baseline correction or "zero" scan.

    • Causality: This critical step is self-validating. It digitally subtracts the absorbance of the cuvette and the solvent itself from all subsequent measurements, ensuring that the final spectrum is solely due to the thiadiazole compound.[4]

  • Sample Measurement and Data Analysis:

    • Action: Empty the blank cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample.

    • Action: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

    • Action: Use the instrument's software to identify the wavelengths of maximum absorbance (λmax). Record the λmax value(s) and the corresponding absorbance.

Conclusion

The UV-Vis absorption properties of substituted thiadiazoles are a direct reflection of their electronic structure. By strategically modifying the substituents on the thiadiazole core, researchers can modulate the HOMO-LUMO energy gap and tune the λmax for specific applications, from developing new pharmaceuticals to designing advanced optical materials.[11] This guide provides a framework for understanding these relationships and a reliable protocol for their experimental characterization, empowering scientists to harness the full potential of this important heterocyclic system.

References

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIV
  • Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation - IJIRT.
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC.
  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties | ACS Omega.
  • Chemical properties of thiadiazole compounds - Journal of Education for Pure Science. University of Thi-Qar.
  • "Effect of different donor group substituents on 1,3,4-thiadiazole, opt" by Amr. A. Sayed Alahl. EKB.
  • Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggreg
  • A COMPUTATIONAL STUDY OF SUBSTITUENT EFFECT 1, 3, 4-THIADIAZOLE ON CORROSION INHIBITION - ResearchGate.
  • 174 Thiadiazoles and Their Properties - ISRES. ISRES Publishing.
  • Antiureolytic activity of new water-soluble thiadiazole derivatives: Spectroscopic, DFT, and molecular docking studies. ScienceDirect.
  • Effect of different donor group substituents on 1,3,4-thiadiazole, optical properties and electronic properties optimization for - Egyptian Journal of Petroleum. Elsevier.
  • Spectroscopic studies of dual fluorescence effects in a selected 1,3,4-thiadiazole derivative in organic solvents and aqueous - ejournals. ejournals.eu.

Sources

Safety Operating Guide

Technical Guide: Disposal Procedures for 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid . This content is structured for researchers and safety officers, prioritizing safety, regulatory compliance, and environmental stewardship.

Immediate Action & Logistics Summary

For rapid decision-making, refer to this operational summary before proceeding to detailed protocols.

ParameterSpecification
Chemical Class Heterocyclic Organic Acid / Amide
Primary Hazard Skin/Eye Irritant; Potential Aquatic Toxicity (Thiadiazole moiety)
Waste State Solid (Powder) or Liquid (Mother Liquor/Solvent Solution)
Disposal Method High-Temperature Incineration (Preferred)
Drain Disposal STRICTLY PROHIBITED
Segregation Segregate from Strong Oxidizers and Strong Bases
RCRA Status Non-Listed (Treat as Chemical Waste; Not P-listed)

Chemical Profile & Hazard Assessment

To ensure the integrity of the disposal process, one must understand the chemical behavior of the substance. This compound is a succinic or glutaric acid derivative linked to a 1,3,4-thiadiazole ring.

  • Chemical Identity:

    • Common Name: 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid[1]

    • CAS Number: 382597-97-9 (Variant: 26861-97-2 for the succinyl analog)

    • Functional Groups: Carboxylic Acid (-COOH), Amide (-CONH-), Thiadiazole Ring (S/N Heterocycle).

  • Hazard Mechanism:

    • Acidity: The free carboxylic acid group provides a pH < 4 in aqueous solution, necessitating segregation from cyanide or sulfide wastes to prevent gas generation.

    • Ecological Impact: Thiadiazole derivatives are often bioactive and can persist in aquatic environments. Direct release into sewer systems poses a risk to wastewater treatment microorganisms and downstream aquatic life [1].

    • Combustion Products: Thermal decomposition releases Nitrogen Oxides (NOx) and Sulfur Oxides (SOx). Incinerators must be equipped with scrubbers.

Personal Protective Equipment (PPE) & Engineering Controls

Before handling waste containers, establish the following defensive perimeter.

  • Engineering Controls: All weighing, transfer, and waste labeling must occur inside a certified chemical fume hood to capture potential dust or solvent vapors.

  • PPE Matrix:

    • Hands: Nitrile gloves (Minimum thickness: 0.11 mm). Double-gloving recommended for liquid waste handling.

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Body: Standard lab coat (buttoned) + long pants + closed-toe shoes.

    • Respiratory: If handling large quantities of dry powder outside a hood, use an N95 or P100 particulate respirator.

Waste Segregation & Categorization

Proper segregation is the single most critical step to prevent "unknown" chemical reactions in the waste stream.

Incompatibility Alert
  • DO NOT MIX WITH:

    • Strong Bases (NaOH, KOH): Exothermic neutralization will occur.

    • Oxidizers (Peroxides, Nitric Acid): Potential for violent reaction or ignition.

    • Reactive Metals: Potential for hydrogen gas evolution.

Labeling Requirements

All waste containers must be labeled immediately upon the first addition of waste.

  • Label Content: "Non-Regulated Chemical Waste: 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid."

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

Disposal Workflows (Step-by-Step)

The following workflows utilize a decision-tree logic to determine the correct disposal path based on the physical state of the waste.

Workflow A: Solid Waste (Pure Compound or Contaminated Solids)
  • Containment: Place solid waste into a wide-mouth high-density polyethylene (HDPE) jar.

  • Debris: Contaminated weigh boats, paper towels, and gloves must be double-bagged in clear polyethylene bags and sealed with tape.

  • Labeling: Affix the hazardous waste tag.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Workflow B: Liquid Waste (Solutions/Mother Liquors)
  • Characterization: Identify the primary solvent (e.g., DMSO, Methanol, Water).

  • Segregation:

    • If Organic Solvent (Halogenated): Dispose in "Halogenated Waste" carboy.

    • If Organic Solvent (Non-Halogenated): Dispose in "Non-Halogenated Organic" carboy.

    • If Aqueous (pH < 4): Do NOT pour down the drain. Collect in "Aqueous Acidic Waste" container.

  • Neutralization (Optional but Recommended): For aqueous waste, verify local protocols. Some facilities allow neutralization (pH 6-9) prior to pickup, but incineration is safer for thiadiazoles to ensure ring destruction.

Visual Decision Tree

The following diagram illustrates the logical flow for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid ContainerSolid Container: Wide-Mouth HDPE Label: Solid Toxic Waste Solid->ContainerSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous ContainerHalo Container: Halogenated Carboy (if DCM/Chloroform present) Organic->ContainerHalo Halogenated ContainerNonHalo Container: Non-Halogenated Carboy (Methanol/DMSO/EtOAc) Organic->ContainerNonHalo Non-Halogenated ContainerAq Container: Aqueous Waste Do NOT Drain Dispose Aqueous->ContainerAq FinalDestruction Final Fate: High-Temp Incineration (Destruction of Thiadiazole Ring) ContainerSolid->FinalDestruction ContainerHalo->FinalDestruction ContainerNonHalo->FinalDestruction ContainerAq->FinalDestruction

Figure 1: Decision logic for the segregation and disposal of thiadiazole-derivative waste streams.

Treatment & Incineration Specifications

The ultimate goal of disposal is the irreversible destruction of the bioactive pharmacophore.

  • Why Incineration?

    • Biological waste treatment plants (sewage treatment) are often unable to fully degrade heterocyclic rings like thiadiazoles. Incomplete degradation can lead to the release of bioactive metabolites into the watershed [2].

    • High-Temperature Incineration (HTI) at >1000°C ensures the complete oxidation of the carbon backbone and the conversion of Sulfur to SO₂ and Nitrogen to N₂/NOx, which are then captured by emission control systems.

  • Lab Pack Services:

    • For pure, expired chemicals, utilize a "Lab Pack" service where the original container is packed into a drum with absorbent material (vermiculite) and shipped directly for incineration. This minimizes exposure risk during transfer.[2]

Regulatory Compliance (US Focus)

  • EPA / RCRA: This specific compound is not currently listed on the EPA's P-list (Acutely Hazardous) or U-list (Toxic). However, due to the "Stench" characteristic often associated with thiadiazoles and butyric acid derivatives, and its potential toxicity, it should be managed as Hazardous Waste under the "Characteristic" guidelines if it exhibits ignitability, corrosivity, reactivity, or toxicity [3].

  • Best Practice: Always default to classifying unlisted pharmaceutical intermediates as hazardous waste to ensure a chain of custody and proper destruction.

References

  • Chevron. (2025).[3] Safety Data Sheet: 1,3,4-Thiadiazole Derivatives and Environmental Toxicity. Retrieved from [Link]

  • Central Washington University. (2025). Laboratory Hazardous Waste Disposal Guidelines: Organic Acids and Amides. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2025). Laboratory Guide for Managing Chemical Waste: Identification of Hazardous Wastes. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.